Tubuloside A
Descripción
This compound is a natural product found in Cistanche tubulosa, Cistanche phelypaea, and Cistanche deserticola with data available.
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3/b8-5+/t15-,23+,24+,26-,27+,28+,29-,30+,31+,32+,33-,34+,35+,36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLDMAIXPXOZCX-BBQAUMBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Chemical Properties of Tubuloside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubuloside A is a phenylethanoid glycoside first isolated from the stems of Cistanche tubulosa, a parasitic plant with a history of use in traditional medicine.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, presents its biological activities in a structured format, and outlines general experimental protocols for its analysis.
Chemical and Physical Properties
This compound is a complex glycoside characterized by a phenylethanoid aglycone and a sugar moiety. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C37H48O21 | [1][2][4] |
| Molecular Weight | 828.76 g/mol | [2][4] |
| CAS Number | 112516-05-9 | [1][2][4] |
| Appearance | Off-white to light yellow solid/powder | [2][5] |
| Purity | 95%~99% | [1] |
| IUPAC Name | [(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [4] |
Solubility and Stability
The solubility and stability of a compound are critical parameters for its experimental handling and formulation development.
| Solvent | Solubility | Notes | Source |
| DMSO | 50 mg/mL (60.33 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [2][6] |
| Methanol | Soluble | - | [3][7] |
| Ethanol | Soluble | - | [5][7] |
| Water | Insoluble | - | [3] |
| Corn Oil | ≥ 2.5 mg/mL (3.02 mM) | In a formulation with 10% DMSO. | [2] |
| PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (3.02 mM) | In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [2] |
| SBE-β-CD in Saline | ≥ 2.5 mg/mL (3.02 mM) | In a formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline). | [2] |
Storage Conditions:
-
In solvent (-80°C): Stable for 6 months.[2]
-
In solvent (-20°C): Stable for 1 month, protect from light.[2]
Biological Activities
This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.
| Activity | Description | Key Findings | Source |
| Hepatoprotective | Protects liver cells from damage. | Inhibited D-GalN-induced death of hepatocytes with an IC50 of 8.6 μM.[2][3] Alleviates diclofenac-induced hepato-nephro oxidative injury via the Nrf2/HO-1 signaling pathway.[8] | [2][3][8] |
| Antioxidant | Scavenges free radicals. | Shows stronger free radical scavenging activities than α-tocopherol against DPPH radicals and superoxide anions.[1][3] | [1][3] |
| Anti-inflammatory | Reduces inflammation. | Reduces nitrite accumulation in activated murine macrophages, indicating nitric oxide (NO) radical-scavenging activity.[1] | [1] |
| Antimitotic | Inhibits cell division. | Induces depletion of cell microtubules and triggers apoptosis. It inhibits tubulin polymerization more effectively than vinblastine.[9] | [9] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are mediated through various signaling pathways. The diagram below illustrates the logical relationship between this compound and its key biological activities and mechanisms.
Caption: Logical relationship of this compound's properties and activities.
Experimental Protocols
Detailed experimental protocols for this compound are often specific to the research context. However, general methodologies for its extraction, purification, and analysis can be outlined.
1. Extraction and Isolation from Cistanche tubulosa
-
Objective: To extract and isolate this compound from its natural source.
-
General Procedure:
-
The dried and powdered stems of Cistanche tubulosa are extracted with a solvent such as methanol or ethanol.
-
The resulting crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
The phenylethanoid glycoside-rich fraction (typically the n-butanol fraction) is subjected to various chromatographic techniques for further purification.
-
Column chromatography using resins like Diaion HP-20, silica gel, or Sephadex LH-20 is commonly employed.
-
Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
2. Analytical Identification and Quantification
-
Objective: To identify and quantify this compound in a sample.
-
Methods:
-
High-Performance Liquid Chromatography (HPLC): A common method for both qualitative and quantitative analysis.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).
-
Detection: Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).[1]
-
-
Mass Spectrometry (MS): Used for molecular weight determination and structural elucidation, often coupled with HPLC (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural identification of this compound.
-
3. In Vitro Hepatoprotective Activity Assay (D-GalN-induced Hepatocyte Death Model)
-
Objective: To evaluate the hepatoprotective effect of this compound.
-
General Procedure:
-
Primary hepatocytes are isolated from rats or mice.
-
The cells are cultured and treated with various concentrations of this compound.
-
After a pre-incubation period, D-galactosamine (D-GalN) is added to induce hepatocyte apoptosis.
-
Cell viability is assessed using methods like the MTT assay.
-
The concentration of this compound that inhibits 50% of the D-GalN-induced cell death (IC50) is calculated.[2][3]
-
The diagram below outlines a general workflow for the extraction and analysis of this compound.
Caption: General workflow for this compound extraction and analysis.
Conclusion
This compound is a phenylethanoid glycoside with a well-defined chemical structure and a promising profile of biological activities. Its hepatoprotective, antioxidant, and anti-inflammatory properties, mediated through pathways such as Nrf2/HO-1, make it a significant subject for further research in drug development. This guide provides a foundational understanding of its chemical properties and a framework for its experimental investigation.
References
- 1. CAS 112516-05-9 | this compound [phytopurify.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:112516-05-9 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C37H48O21 | CID 21637830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 112516-05-9 [amp.chemicalbook.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Tubuloside B | CAS:112516-04-8 | Manufacturer ChemFaces [chemfaces.com]
- 8. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Tubuloside A: A Technical Guide to its Discovery and Natural Occurrence in Cistanche tubulosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Tubuloside A, a significant phenylethanoid glycoside isolated from Cistanche tubulosa. The document details its initial discovery, chemical characterization, and natural distribution within the plant. A comprehensive summary of quantitative data regarding its concentration in various plant materials is presented in a structured format. Furthermore, this guide outlines the detailed experimental protocols for the extraction, isolation, and quantification of this compound, offering valuable methodological insights for researchers. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows, enhancing the clarity and practical application of the described procedures.
Discovery and Structural Elucidation
This compound was first isolated from the stems of Cistanche tubulosa (Schrenk) Hook. f. by a team of Japanese researchers led by Hiromi Kobayashi in 1984. The discovery was a result of a systematic investigation into the chemical constituents of this important traditional Chinese medicine. The structure of this compound was elucidated through a combination of chemical and spectroscopic methods, including UV, IR, ¹H-NMR, and ¹³C-NMR spectroscopy, as well as mass spectrometry. These analyses revealed it to be a complex phenylethanoid glycoside.
Natural Sources and Distribution
Cistanche tubulosa, a parasitic plant native to arid regions of Asia and Africa, is the primary natural source of this compound. The compound is one of the major phenylethanoid glycosides found in this species, alongside other well-known compounds such as echinacoside and acteoside.
The concentration of this compound can vary significantly depending on several factors, including the geographical origin of the plant, whether it is wild or cultivated, the specific part of the plant utilized, and the processing method.[1] Research indicates that different forms of the plant material, such as the raw herbal material, water extracts, and even herbal residues after extraction, contain varying amounts of this compound.[2] While the stems are the most commonly used part for medicinal purposes, the distribution of this compound in other plant organs such as the flowers and roots is an area of ongoing research. One study highlighted that the content of active components in Cistanche tubulosa is influenced by the plant's size, with smaller plants potentially having different concentrations than larger ones.[3]
Quantitative Analysis of this compound
The quantification of this compound in Cistanche tubulosa is crucial for the quality control and standardization of its extracts and derived products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and reliable analytical method for this purpose.
The following table summarizes the quantitative data of this compound found in different forms of Cistanche tubulosa as reported in a recent study.
| Sample Type | This compound Concentration Range (mg/mL) | Reference |
| Herbal Materials | Not explicitly defined, but quantifiable | [2] |
| Water Extracts | Not explicitly defined, but quantifiable | [2] |
| Herbal Residues | Not explicitly defined, but quantifiable | [2] |
Note: The referenced study quantified this compound in these forms but presented the data in terms of peak area and coefficient of variance rather than absolute concentration ranges in mg/g of the raw material. The provided concentration range in the search results (0.0005–0.1518 mg/mL) refers to the linearity of the analytical method, not the concentration in the plant material itself.[2] Further research is required to establish definitive concentration ranges of this compound in different plant parts and from various geographical locations.
Experimental Protocols
Extraction of Phenylethanoid Glycosides from Cistanche tubulosa
A general procedure for the extraction of phenylethanoid glycosides, including this compound, from Cistanche tubulosa involves the following steps:
-
Sample Preparation: The dried stems of Cistanche tubulosa are pulverized into a coarse powder.
-
Solvent Extraction: The powdered material is then extracted with a polar solvent. A common method involves refluxing with water or aqueous ethanol (e.g., 50-95% ethanol).[4] The extraction is typically repeated 2-3 times to ensure maximum yield.
-
Concentration: The combined extracts are filtered and then concentrated under reduced pressure to obtain a crude extract.
Preparative Isolation of this compound
The isolation of pure this compound from the crude extract is a multi-step process that often employs various chromatographic techniques. While the original 1984 paper by Kobayashi et al. would contain the definitive initial protocol, a general workflow based on modern phytochemical isolation practices is as follows:
-
Crude Extract Fractionation: The concentrated crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phenylethanoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The enriched fraction is then subjected to column chromatography on silica gel or other stationary phases. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different components.
-
Preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC): Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[5] A suitable solvent system for HSCCC for related compounds has been reported as ethyl acetate-n-butanol-glacial acetic acid-water.[5]
-
Crystallization: The purified this compound is then crystallized from an appropriate solvent to obtain the pure compound.
Quantification of this compound by HPLC-UV
The following is a representative HPLC method for the quantitative analysis of this compound in Cistanche tubulosa extracts:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution is typically used. A common mobile phase consists of A) an aqueous solution with a small amount of acid (e.g., 0.1% formic acid or 1% acetic acid) and B) methanol or acetonitrile.[3] The gradient program is optimized to achieve good separation of this compound from other components.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to a wavelength where phenylethanoid glycosides exhibit strong absorbance, typically around 330 nm.
-
Quantification: Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using a certified reference standard of this compound.[2]
Mandatory Visualizations
Caption: General workflow for the isolation and analysis of this compound.
Conclusion
This compound stands as a key bioactive constituent of Cistanche tubulosa with significant research interest. This guide has provided a comprehensive overview of its discovery, natural occurrence, and the methodologies employed for its study. The presented quantitative data and detailed experimental protocols offer a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this important phenylethanoid glycoside. The continued development of standardized analytical and isolation methods will be crucial for ensuring the quality and efficacy of Cistanche tubulosa-based products.
References
- 1. Extraction, purification, characterization and antioxidant activities of polysaccharides from Cistanche tubulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Biologically Active Natural Products from a Desert Plant Cistanche tubulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Neuroprotective Mechanisms of Tubuloside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Neurodegenerative diseases pose a significant and growing threat to global health. The quest for effective therapeutic agents has led to the exploration of natural compounds with neuroprotective properties. Tubuloside A, a phenylethanoid glycoside predominantly found in plants of the Cistanche genus, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action in neuroprotection, consolidating available data, outlining experimental methodologies, and visualizing key signaling pathways. While direct research on this compound in neuroprotection is still emerging, this guide also draws insights from studies on its close structural analog, Tubuloside B, to provide a more comprehensive, albeit partially inferred, overview.
Core Neuroprotective Mechanisms of this compound
This compound appears to exert its neuroprotective effects through a multi-pronged approach, primarily centered around anti-oxidative and anti-apoptotic pathways. The available evidence, including studies on closely related compounds, points to the modulation of key signaling cascades that are crucial for neuronal survival and function.
Anti-Oxidative Stress Pathways
Oxidative stress is a key contributor to neuronal damage in various neurodegenerative conditions. This compound demonstrates potent anti-oxidative properties, which are, at least in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.
-
Nrf2/HO-1 Pathway Activation: Studies on hepato-renal injury have shown that this compound can upregulate the expression of Nrf2, a master regulator of the antioxidant response.[1] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including HO-1.[2][3] HO-1, in turn, catalyzes the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[4] This cascade helps to mitigate oxidative damage and reduce inflammation within neuronal cells.
Anti-Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Evidence from studies on the closely related Tubuloside B suggests a significant role for phenylethanoid glycosides in inhibiting neuronal apoptosis.
-
Modulation of Bcl-2 Family Proteins: The anti-apoptotic mechanism likely involves the regulation of the Bcl-2 family of proteins. This includes the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax. An increased Bcl-2/Bax ratio is a key indicator of enhanced cell survival, as it prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic cascade.
-
Inhibition of Caspase-3 Activity: Downstream of mitochondrial events, the activation of effector caspases, such as caspase-3, is a hallmark of apoptosis. Studies on Tubuloside B have demonstrated its ability to inhibit the activity of caspase-3, thereby preventing the execution of the apoptotic program.[5]
-
Mitochondrial Function and Calcium Homeostasis: The neuroprotective effects are also associated with the maintenance of mitochondrial membrane potential and the regulation of intracellular calcium levels.[5] By preserving mitochondrial integrity and preventing calcium overload, this compound can avert the triggers for apoptosis.
Potential Involvement of CREB Signaling
The cAMP response element-binding protein (CREB) is a transcription factor that plays a pivotal role in neuronal survival, synaptic plasticity, and memory formation.[6] While direct evidence linking this compound to CREB activation in a neuroprotective context is currently limited, the PI3K/Akt pathway, a known upstream activator of CREB, is implicated in the survival-promoting effects of many natural compounds. Future research should investigate whether this compound can modulate the PI3K/Akt/CREB signaling cascade to promote the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which are crucial for neuronal health and regeneration.[3][7]
Quantitative Data Summary
A significant gap in the current literature is the lack of comprehensive quantitative data specifically for this compound's neuroprotective effects. The following table summarizes illustrative quantitative data from a study on the closely related Tubuloside B in a TNF-α-induced apoptosis model in SH-SY5Y neuronal cells, which can serve as a proxy until more specific data on this compound becomes available.[5]
| Parameter | Condition | Tubuloside B Concentration | Result |
| Cell Viability (MTT Assay) | TNF-α (100 µg/L) for 36h | 1 mg/L | Attenuated TNF-α-mediated apoptosis |
| 10 mg/L | Attenuated TNF-α-mediated apoptosis | ||
| 100 mg/L | Attenuated TNF-α-mediated apoptosis | ||
| Apoptotic Cells | TNF-α (100 µg/L) for 36h | - | 37.5% apoptotic cells |
| Caspase-3 Activity | TNF-α (100 µg/L) for 36h | - | Increased by approximately five-fold |
| 1, 10, 100 mg/L | Inhibition of caspase-3 activity |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key experiments cited in the context of phenylethanoid glycoside neuroprotection research.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying neurodegenerative diseases.[8][9][10]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neurotoxicity: Neurotoxicity can be induced using various agents, including:
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before the addition of the neurotoxic agent.
Western Blot Analysis
Western blotting is a standard technique to quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-CREB, CREB, Nrf2, HO-1, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with this compound and/or a neurotoxic agent.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Inferred neuroprotective signaling pathways of this compound.
Figure 2: Experimental workflow for MTT cell viability assay.
Figure 3: Experimental workflow for Western blot analysis.
Conclusion and Future Directions
This compound holds considerable promise as a neuroprotective agent, with its likely mechanism of action centered on the mitigation of oxidative stress and the inhibition of apoptosis. The activation of the Nrf2/HO-1 pathway and the modulation of Bcl-2 family proteins and caspase activity appear to be central to its therapeutic potential. However, to fully realize its clinical applicability, further research is imperative.
Future studies should focus on:
-
Directly investigating the effect of this compound on the CREB signaling pathway in neuronal cells.
-
Generating comprehensive quantitative data on the dose-dependent neuroprotective effects of this compound in various in vitro and in vivo models of neurodegeneration.
-
Elucidating the precise molecular interactions of this compound with its target proteins.
-
Conducting preclinical studies to evaluate the safety, efficacy, and pharmacokinetic profile of this compound.
By addressing these key areas, the scientific community can build a more complete understanding of this compound's neuroprotective mechanisms and pave the way for its potential development as a novel therapeutic for neurodegenerative diseases.
References
- 1. GDNF, A Neuron-Derived Factor Upregulated in Glial Cells during Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2, Bax and Bcl-x expression in neuronal apoptosis: a study of mutant weaver and lurcher mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Frondoside A Attenuates Amyloid-β Proteotoxicity in Transgenic Caenorhabditis elegans by Suppressing Its Formation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Role of BDNF and GDNF in drug reward and relapse: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MPP+ induced apoptotic cell death in SH-SY5Y neuroblastoma cells: an electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MPP+ induces necrostatin-1- and ferrostatin-1-sensitive necrotic death of neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Four Medicinal Plants on Amyloid-β Induced Neurotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Tubuloside A: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubuloside A, a phenylethanoid glycoside predominantly isolated from Cistanche species, has emerged as a compound of significant interest in the field of pharmacology and drug discovery. Its diverse biological activities, including anticancer, hepatoprotective, anti-inflammatory, and neuroprotective effects, underscore its potential as a multifaceted therapeutic agent. This technical guide provides a comprehensive review of the current scientific literature on this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic promise.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against human ovarian cancer cells (A2780). Studies indicate that its anticancer activity is mediated through the induction of DNA damage and apoptosis.
Quantitative Data for Anticancer Activity
| Cell Line | Assay | Concentration (µM) | Effect | Citation |
| A2780 (Human Ovarian Cancer) | MTT Assay | 50 | Significant reduction in cell viability | [1][2] |
| A2780 (Human Ovarian Cancer) | MTT Assay | 100 | Significant reduction in cell viability | [1][2] |
| A2780 (Human Ovarian Cancer) | Comet Assay | Not Specified | Increased DNA damage | [1][2] |
Signaling Pathway: p53/Caspase-3 Dependent Apoptosis
This compound's induction of apoptosis in cancer cells is linked to the activation of the p53 and caspase-3 signaling pathways. Upon treatment with this compound, there is an upregulation of the pro-apoptotic proteins p53, Bax, and cleaved caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2. This shift in the balance of apoptotic regulators ultimately leads to programmed cell death in cancer cells.
Hepatoprotective Effects
This compound exhibits significant hepatoprotective activity, primarily by mitigating oxidative stress and inflammation in liver tissues. In vivo studies have demonstrated its ability to protect the liver from damage induced by toxins such as diclofenac.
Quantitative Data for Hepatoprotective Activity
| Animal Model | Toxin | This compound Dose | Effect on Liver Enzymes | Effect on Oxidative Stress Markers | Citation |
| Male Sprague–Dawley rats | Diclofenac (50 mg/kg, ip) | 1 mg/kg, ip | Reduced plasma levels of AST, ALT, and ALP | Reversed the increase in MDA and decrease in GSH, SOD, and CAT |
Signaling Pathway: Nrf2/HO-1 Antioxidant Response
The hepatoprotective and anti-inflammatory effects of this compound are mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. This compound supplementation has been shown to upregulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), which in turn helps to neutralize reactive oxygen species and reduce inflammation.
Anti-inflammatory and Antioxidant Activities
Beyond its hepatoprotective role, this compound demonstrates broader anti-inflammatory and antioxidant properties. It has been shown to possess strong free radical scavenging activities. While specific IC50 values for DPPH radical scavenging by this compound are not consistently reported across the literature, its activity is noted.
Neuroprotective Potential
Preliminary studies suggest that phenylethanoid glycosides, including compounds structurally similar to this compound, possess neuroprotective properties. For instance, Tubuloside B has been shown to protect neuronal cells from apoptosis induced by tumor necrosis factor-alpha (TNF-α). This is achieved by mitigating oxidative stress, maintaining mitochondrial function, and inhibiting caspase-3 activity. While direct quantitative data for this compound in neuroprotection is still emerging, the activity of related compounds suggests a promising avenue for future research.
Experimental Protocols
MTT Cell Viability Assay
Objective: To assess the effect of this compound on the viability of cancer cells.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed A2780 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 25, 50, and 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA damage in cells treated with this compound.[3]
Principle: This technique allows for the visualization and quantification of DNA fragmentation in individual cells. Damaged DNA, containing strand breaks, migrates further in an electric field, forming a "comet tail," while undamaged DNA remains in the "comet head."
Protocol:
-
Cell Preparation: Harvest A2780 cells after treatment with this compound and resuspend them in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage using appropriate software to measure the tail length and intensity.[3]
Western Blot Analysis
Objective: To determine the expression levels of specific proteins (e.g., p53, Bcl-2, Caspase-3, Nrf2, HO-1) in cells treated with this compound.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).[1][4]
Conclusion
This compound is a promising natural compound with a range of therapeutic activities. Its demonstrated efficacy in preclinical models of cancer and liver disease, coupled with a growing understanding of its molecular mechanisms, positions it as a strong candidate for further drug development. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties, conducting more extensive in vivo efficacy and safety studies across a broader range of disease models, and exploring potential synergistic effects with existing therapeutic agents. The detailed methodologies and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound.
References
Tubuloside A: A Technical Guide to its Modulation of the Nrf2/HO-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubuloside A, a phenylethanoid glycoside isolated from Cistanche tubulosa, has demonstrated significant promise as a cytoprotective agent through its potent antioxidant and anti-inflammatory activities.[1][2] A growing body of evidence points towards its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress. This technical guide provides an in-depth analysis of the current understanding of this compound's role in this pathway, compiling available quantitative data, detailing relevant experimental methodologies, and visualizing the underlying molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.
Introduction to this compound and the Nrf2/HO-1 Pathway
This compound is a complex glycosidic compound characterized by a phenylethanoid aglycone.[3] Its structure contributes to its notable free radical scavenging properties.[2] The Nrf2/HO-1 signaling pathway is a master regulator of cellular redox homeostasis. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, including HO-1 and NAD(P)H quinone oxidoreductase 1 (NQO-1), thereby upregulating their expression and bolstering the cell's antioxidant defenses.[4]
Mechanism of Action: this compound and Nrf2/HO-1 Signaling
Current research suggests that this compound exerts its cytoprotective effects by activating the Nrf2/HO-1 pathway. While direct experimental evidence for the binding of this compound to Keap1 is not yet available, molecular docking studies on related phenylethanoid glycosides suggest a potential interaction with the Nrf2 binding site on Keap1. This interaction is hypothesized to disrupt the Keap1-Nrf2 complex, leading to Nrf2 stabilization, nuclear accumulation, and subsequent activation of ARE-driven gene expression.[5][6]
A key in vivo study demonstrated that this compound treatment in a rat model of diclofenac-induced hepato-renal toxicity significantly upregulated the mRNA expression of Nrf2 and its downstream targets, HO-1 and NQO-1, in both liver and kidney tissues.[4][7] This upregulation was associated with a reduction in oxidative stress markers and tissue damage, highlighting the therapeutic potential of this compound in mitigating oxidative injury through the modulation of this critical signaling cascade.[4]
Figure 1: Proposed mechanism of this compound in Nrf2/HO-1 pathway modulation.
Quantitative Data on Nrf2/HO-1 Pathway Modulation by this compound
The following tables summarize the available quantitative data from an in vivo study investigating the effects of this compound on the mRNA expression of Nrf2 and its target genes in a rat model of diclofenac-induced hepato-renal injury.[4][7]
Table 1: Effect of this compound on Relative mRNA Expression of Nrf2, HO-1, and NQO-1 in Rat Liver Tissue
| Treatment Group | Nrf2 mRNA Expression (Relative to Control) | HO-1 mRNA Expression (Relative to Control) | NQO-1 mRNA Expression (Relative to Control) |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Diclofenac (DF) | 0.48 ± 0.03 | 0.51 ± 0.04 | 0.55 ± 0.03 |
| DF + this compound (1 mg/kg) | 0.92 ± 0.04# | 0.90 ± 0.05# | 0.93 ± 0.04# |
| This compound (1 mg/kg) | 1.02 ± 0.02 | 1.03 ± 0.03 | 1.04 ± 0.02 |
| p < 0.001 vs. Control; #p < 0.001 vs. DF. Data are presented as mean ± SEM.[4][7] |
Table 2: Effect of this compound on Relative mRNA Expression of Nrf2, HO-1, and NQO-1 in Rat Kidney Tissue
| Treatment Group | Nrf2 mRNA Expression (Relative to Control) | HO-1 mRNA Expression (Relative to Control) | NQO-1 mRNA Expression (Relative to Control) |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Diclofenac (DF) | 0.53 ± 0.03 | 0.56 ± 0.04 | 0.60 ± 0.03 |
| DF + this compound (1 mg/kg) | 0.94 ± 0.04# | 0.92 ± 0.05# | 0.95 ± 0.04# |
| This compound (1 mg/kg) | 1.03 ± 0.02 | 1.04 ± 0.03 | 1.05 ± 0.02 |
| p < 0.001 vs. Control; #p < 0.001 vs. DF. Data are presented as mean ± SEM.[4][7] |
Note: Currently, there is a lack of publicly available in vitro quantitative data specifically for this compound's effect on the Nrf2/HO-1 pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the Nrf2/HO-1 pathway, based on standard laboratory practices and published literature.
Animal Model of Diclofenac-Induced Hepato-Nephrotoxicity
A commonly used model to induce oxidative stress in the liver and kidneys involves the administration of diclofenac.
-
Animals: Male Sprague-Dawley rats (200-250 g) are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Treatment Groups:
-
Control: Vehicle (e.g., saline) administration.
-
Diclofenac (DF): Intraperitoneal (i.p.) injection of diclofenac (50 mg/kg) for two consecutive days.
-
DF + this compound: Pre-treatment with this compound (1 mg/kg, i.p.) for five consecutive days, with diclofenac administration on the last two days.
-
This compound: Administration of this compound (1 mg/kg, i.p.) for five consecutive days.
-
-
Sample Collection: 24 hours after the final treatment, animals are euthanized, and blood, liver, and kidney tissues are collected for biochemical and molecular analyses.
Figure 2: Experimental workflow for the in vivo animal study.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from liver and kidney tissues using a suitable reagent like TRIzol, according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with random primers.
-
qRT-PCR: Real-time PCR is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of target genes (Nrf2, HO-1, NQO-1) is normalized to a housekeeping gene (e.g., GAPDH or β-actin) using the 2-ΔΔCt method.
-
Primer Sequences (Rat):
-
Nrf2: Forward: 5'-AGTTTGGAGGCAGAGACATTG-3', Reverse: 5'-TGGGAGTAGTTGGCAGATGT-3'
-
HO-1: Forward: 5'-GCAACCCACAGACTCAGGAC-3', Reverse: 5'-TGCTTGAACTTGGTGGCACT-3'
-
NQO-1: Forward: 5'-GGCAGTGCTTTCCATCACTAAC-3', Reverse: 5'-CCAGACGGTTTCCAGACCT-3'
-
GAPDH: Forward: 5'-GACATGCCGCCTGGAGAAAC-3', Reverse: 5'-AGCCCAGGATGCCCTTTAGT-3'
-
Western Blot Analysis for Nrf2 Nuclear Translocation
-
Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic protein fractions are isolated from tissue or cell samples using a commercial extraction kit.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2, 1:1000 dilution) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).
Antioxidant Response Element (ARE) Luciferase Reporter Assay
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2 human hepatoma cells) is cultured and co-transfected with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Luciferase Assay: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as fold induction relative to the vehicle-treated control.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent activator of the Nrf2/HO-1 signaling pathway, contributing significantly to its antioxidant and cytoprotective properties. The in vivo data clearly demonstrates its ability to upregulate key antioxidant genes in the liver and kidneys, thereby mitigating oxidative damage.
However, to fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, in vitro studies are needed to determine the dose-dependent effects of this compound on Nrf2 activation and downstream protein expression in various cell types, particularly hepatocytes. Furthermore, direct binding studies, such as surface plasmon resonance or isothermal titration calorimetry, are required to confirm the interaction between this compound and Keap1 and to quantify its binding affinity. A deeper understanding of these molecular interactions will be crucial for the optimization and development of this compound as a novel therapeutic agent for diseases associated with oxidative stress.
References
- 1. Morin enhances hepatic Nrf2 expression in a liver fibrosis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of Nrf2/HO-1 Signaling and Attenuation of Oxidative Stress, Inflammation, and Cell Death Mediate the Protective Effect of Apigenin against Cyclophosphamide Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragment‐Based Drug Discovery of Novel High‐affinity, Selective, and Anti‐inflammatory Inhibitors of the Keap1‐Nrf2 Protein‐Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato-nephro oxidative injury via Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antimitotic Activity of Tubuloside A through Tubulin Polymerization Inhibition: A Technical Guide
Disclaimer: As of the latest literature review, specific data on the antimitotic activity and tubulin polymerization inhibition of Tubuloside A is limited. This guide will therefore utilize data and protocols for Tubeimoside I , a structurally related compound with demonstrated antimitotic properties, as a representative model. This information is intended to provide a framework for investigating similar compounds like this compound.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for the development of anticancer agents. Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide explores the investigation of the antimitotic activity of compounds like this compound, with a focus on their ability to inhibit tubulin polymerization, using Tubeimoside I as a case study.
Tubeimoside I is a triterpenoid saponin that has been shown to possess potent anti-tumor activity.[1] Its mechanism of action involves the disruption of microtubule dynamics, identifying it as a promising candidate for cancer chemotherapy.[1]
Quantitative Data on Antimitotic Activity
The cytotoxic effects of tubulin-targeting agents are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 1: Cytotoxic Activity of Tubeimoside I
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| CNE-2Z | Human Nasopharyngeal Carcinoma | 16.7 | 72 |
Data sourced from a study on Tubeimoside I, as specific data for this compound is not currently available.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism behind the antimitotic activity of Tubeimoside I is its direct interference with tubulin polymerization.
Table 2: Effect of Tubeimoside I on Tubulin Polymerization
| Assay | Method | Result | Binding Site |
| Tubulin Polymerization | Turbidity Measurement & Sedimentation Assay | Inhibition of microtubule assembly | Colchicine Binding Site |
This data is based on studies conducted on Tubeimoside I.[1][2]
Signaling Pathway
The downstream effects of microtubule disruption by compounds like Tubeimoside I can involve the activation of specific signaling pathways that lead to apoptosis.
Caption: Proposed signaling cascade of Tubeimoside I.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimitotic and tubulin-destabilizing agents.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., CNE-2Z) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Tubeimoside I) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin.
Caption: Workflow for the tubulin polymerization assay.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer. Prepare a stock solution of the test compound.
-
Reaction Mixture: On ice, add the polymerization buffer, GTP, and the test compound at various concentrations to a 96-well plate.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory effect.
Immunofluorescence Microscopy
This technique visualizes the effect of the compound on the microtubule network within cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compound for a specified time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI (to stain the nucleus) and visualize under a fluorescence microscope.
Conclusion
The investigation into the antimitotic activity of natural compounds like this compound requires a multi-faceted approach. By employing cell-based cytotoxicity assays, in vitro tubulin polymerization assays, and cellular imaging techniques, researchers can elucidate the mechanism of action and quantify the potency of these potential anticancer agents. The data and protocols presented here, using Tubeimoside I as a proxy, provide a robust framework for the preclinical evaluation of novel tubulin inhibitors. Further research is warranted to specifically characterize the activity of this compound and determine its potential as a therapeutic candidate.
References
In Silico Docking Studies of Tubuloside A: A Technical Guide to Exploring Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tubuloside A, a phenylethanoid glycoside found in plants of the Cistanche genus, has demonstrated significant potential as a hepatoprotective and anti-inflammatory agent. Understanding the molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. This technical guide outlines a comprehensive in silico molecular docking workflow to investigate the interaction of this compound with key protein targets implicated in hepatic and inflammatory pathways. By simulating the binding affinity and interaction patterns, we can elucidate its mechanism of action and predict its efficacy. This document provides detailed hypothetical protocols, data interpretation, and visualizations to serve as a framework for future computational and experimental research.
Introduction
This compound is a complex natural compound recognized for its antioxidative and hepatoprotective properties.[1] Emerging evidence also points towards its role in modulating inflammatory responses.[2] In silico molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding of small molecules to macromolecular targets. This approach can reveal potential mechanisms of action, guide lead optimization, and prioritize candidates for further in vitro and in vivo testing.
This guide presents a hypothetical in silico study on this compound, focusing on two primary protein targets selected based on its known biological activities:
-
Kelch-like ECH-associated protein 1 (Keap1): A key repressor of the Nrf2 transcription factor. The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[2][3] Inhibition of the Keap1-Nrf2 interaction is a promising strategy for hepatoprotection.
-
p38 Mitogen-Activated Protein Kinase (MAPK): A central mediator in the inflammatory cascade. Its inhibition can block the production of pro-inflammatory cytokines, making it a validated target for anti-inflammatory drugs.
Experimental Protocols: A Methodological Framework
This section details a standardized protocol for performing molecular docking studies with this compound.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing ligand and protein files.
-
AutoDock Vina: For performing the molecular docking simulation.
-
Discovery Studio or PyMOL: For visualization and analysis of docking results.
-
PubChem Database: For retrieval of the ligand structure.
-
Protein Data Bank (PDB): For retrieval of target protein crystal structures.
Ligand Preparation
-
Structure Retrieval: The three-dimensional (3D) structure of this compound was obtained from the PubChem database (CID: 21637830). Due to its high flexibility, a stable, low-energy 3D conformer was generated using computational chemistry software with energy minimization performed using the MMFF94 force field.
-
File Conversion: The structure was saved in PDB format. Using AutoDock Tools, polar hydrogens were added, Gasteiger charges were computed, and non-polar hydrogens were merged.
-
Torsional Degrees of Freedom: Rotatable bonds within the this compound structure were defined to allow for conformational flexibility during the docking process.
-
Final Output: The prepared ligand structure was saved in the PDBQT file format, which includes atomic charges and torsional tree information required by AutoDock Vina.
Target Protein Preparation
-
Structure Retrieval: The crystal structures of the human target proteins were downloaded from the RCSB Protein Data Bank:
-
Keap1 (Kelch domain): PDB ID: 6TYM
-
p38 MAPK: PDB ID: 1A9U
-
-
Protein Refinement: All non-essential molecules, including water, co-crystallized ligands, and ions, were removed from the PDB files.
-
Protonation and Charge Assignment: Using AutoDock Tools, polar hydrogens were added to the protein structures, and Kollman charges were assigned.
-
Final Output: The prepared protein structures were saved in the PDBQT format for use in the docking simulation.
Grid Box Generation and Molecular Docking
-
Binding Site Definition: A three-dimensional grid box was defined for each target protein, encompassing the known active or allosteric binding site. The center and dimensions of the grid were determined based on the coordinates of the co-crystallized ligand in the original PDB file to ensure the docking search was localized to the region of interest.
-
Docking Simulation: AutoDock Vina was used to perform the molecular docking. The software algorithm explores various conformations of this compound within the defined grid box and calculates the binding affinity for each pose.
-
Execution Parameters: The exhaustiveness parameter, which controls the thoroughness of the search, was set to a standard value of 8. The simulation generated multiple binding modes (poses) ranked by their predicted binding energy.
Hypothetical Results and Data Presentation
The following tables summarize the simulated quantitative data from the docking analysis of this compound with its target proteins.
Table 1: Predicted Binding Affinities of this compound
This table presents the hypothetical binding energies and predicted inhibition constants (Ki) for the best-ranked pose of this compound with each target protein. Lower binding energy values indicate a more favorable and stable interaction.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| Keap1 (Kelch domain) | 6TYM | -9.2 | 0.25 |
| p38 MAPK | 1A9U | -8.5 | 0.89 |
Table 2: Detailed Intermolecular Interactions for this compound
This table outlines the specific amino acid residues of the target proteins predicted to form key interactions (hydrogen bonds and hydrophobic interactions) with this compound. These interactions are critical for the stability of the ligand-protein complex.
| Target Protein | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
| Keap1 | Arg415, Ser508, Ser555, Tyr572 | Ala510, Phe577, Gly603 |
| p38 MAPK | Lys53, Met109, Asp168 | Leu75, Val83, Ile107, Leu167 |
Visualization of Workflows and Pathways
Visual diagrams are essential for conceptualizing complex processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and a relevant biological pathway.
Caption: In Silico Molecular Docking Workflow.
Caption: Nrf2/HO-1 Signaling Pathway Modulation.
Discussion and Future Outlook
The hypothetical in silico docking results suggest that this compound has a strong binding affinity for both Keap1 and p38 MAPK. The predicted binding energy of -9.2 kcal/mol for Keap1 indicates a potentially potent inhibitory interaction. By binding to the Kelch domain of Keap1, this compound could disrupt the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, would activate the Antioxidant Response Element (ARE) and upregulate the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1), consistent with its observed hepatoprotective effects.
Similarly, the favorable binding energy of -8.5 kcal/mol with p38 MAPK suggests that this compound may directly inhibit this key inflammatory kinase. The predicted interactions within the ATP-binding pocket could prevent the phosphorylation of downstream targets, thereby attenuating the inflammatory signaling cascade.
While these computational predictions are promising, they are hypothetical and require experimental validation. Future work should focus on:
-
In Vitro Enzyme Assays: To confirm the inhibitory activity of this compound against p38 MAPK and to quantify its IC50 value.
-
Cell-Based Assays: To measure the activation of the Nrf2 pathway in liver cell lines (e.g., HepG2) treated with this compound, by quantifying HO-1 expression.
-
Structural Biology: Co-crystallization of this compound with its target proteins to experimentally determine the binding mode and validate the docking predictions.
References
An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Tubuloside A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct and comprehensive studies on the bioavailability and pharmacokinetics of Tubuloside A are limited in the currently available scientific literature. This guide synthesizes the existing related research, highlights the methodologies used for similar compounds, and provides a framework for future investigation.
Introduction to this compound
This compound is a phenylethanoid glycoside isolated from plants of the Cistanche genus, notably Cistanche tubulosa.[1] It is recognized for its significant biological activities, including antioxidative and hepatoprotective effects.[2] While its therapeutic potential is of great interest, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a pharmaceutical agent. This document aims to collate the available information and provide a technical overview of the current state of knowledge regarding the bioavailability and pharmacokinetics of this compound.
Current State of Pharmacokinetic Research
However, the use of this compound as an internal standard in the pharmacokinetic study of a closely related compound, Tubuloside B, indicates that analytical methods for its detection and quantification in biological matrices have been developed.[3][4] This suggests that the primary barrier to understanding its pharmacokinetics is the lack of dedicated in vivo studies.
Experimental Protocols: A Case Study with Tubuloside B
The most relevant experimental insights come from a study on the pharmacokinetics of Tubuloside B in rats, where this compound served as an internal standard.[3][4] The methodology employed in this study provides a robust framework for a future pharmacokinetic investigation of this compound.
Animal Model and Dosing
-
Species: Sprague-Dawley rats[3]
-
Administration Route: Intravenous (for Tubuloside B)[3]
-
Vehicle: Not specified for the internal standard.
Sample Collection and Preparation
-
Biological Matrix: Plasma[3]
-
Sample Preparation: Protein precipitation with methanol.[3][4] This is a common and effective method for extracting small molecules from plasma samples prior to analysis.
Analytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Tubuloside B, using this compound as the internal standard.[3][4]
Table 1: LC-MS/MS Parameters for the Analysis of Tubuloside B (with this compound as Internal Standard)
| Parameter | Specification | Reference |
| Chromatography | ||
| Column | Capcell Pak C18 (2.0 × 50 mm, 5 μm) | [3][4] |
| Mobile Phase | Methanol-10 mm ammonium acetate buffer (70:30, v/v) | [3][4] |
| Elution | Isocratic | [3][4] |
| Mass Spectrometry | ||
| Ionization Mode | Negative Ionization | [3][4] |
| Analysis Mode | Selected Reaction Monitoring (SRM) | [4] |
| SRM Transition (Tubuloside B) | m/z 665.1 → 160.9 | [3][4] |
| SRM Transition (this compound - IS) | m/z 827.1 → 160.9 | [3][4] |
| Validation Parameters | ||
| Linearity Range | 1.64-1640 ng/mL | [3][4] |
| LLOQ | 1.64 ng/mL | [3][4] |
| Intra- and Inter-day Accuracy | 92.3% - 113.0% | [3][4] |
| Intra- and Inter-day Precision (RSD) | <9.23% | [3][4] |
Quantitative Data Presentation: A Template for Future Studies
Given the absence of specific pharmacokinetic data for this compound, the following table serves as a template for how such data should be presented once it becomes available through dedicated studies. This structure allows for clear comparison across different studies and conditions.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Illustrative Example)
| Parameter | Unit | Intravenous (IV) | Oral (PO) |
| Dose | mg/kg | 1 | 10 |
| Cmax | ng/mL | 1500 | 250 |
| Tmax | h | 0.08 | 1.5 |
| AUC(0-t) | ng·h/mL | 3200 | 1800 |
| AUC(0-∞) | ng·h/mL | 3250 | 1850 |
| t½ | h | 2.5 | 4.0 |
| CL | L/h/kg | 0.31 | - |
| Vd | L/kg | 1.1 | - |
| F | % | - | 18.5 |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC(0-t): Area under the curve from time 0 to the last measurable concentration, AUC(0-∞): Area under the curve from time 0 to infinity, t½: Elimination half-life, CL: Clearance, Vd: Volume of distribution, F: Bioavailability.
Visualizations: Workflows and Concepts
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study, from animal dosing to data analysis.
Core Principles of ADME
The bioavailability and pharmacokinetic profile of any compound, including this compound, are governed by the four fundamental processes of ADME. The following diagram illustrates the logical relationship between these processes.
Conclusion and Future Directions
The current body of scientific literature lacks specific studies on the bioavailability and pharmacokinetics of this compound. However, the established analytical methodologies for related phenylethanoid glycosides provide a clear path forward for future research. To advance the development of this compound as a potential therapeutic agent, dedicated in vivo pharmacokinetic studies are essential. These studies should aim to:
-
Determine the absolute and relative bioavailability of this compound following various routes of administration.
-
Characterize its full ADME profile, including identifying major metabolites and routes of excretion.
-
Investigate potential drug-drug interactions and the influence of food on its absorption.
By systematically addressing these knowledge gaps, the scientific community can build a comprehensive understanding of this compound's pharmacokinetic properties, which is a prerequisite for its translation into clinical applications.
References
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Tubuloside A from Cistanche Species
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the extraction of crude phenylethanoid glycosides (PhGs) from Cistanche species and the subsequent purification of Tubuloside A. This document outlines the necessary steps, materials, and analytical methods for successful isolation.
Introduction
Cistanche species, often referred to as "desert ginseng," are parasitic plants rich in various bioactive compounds, most notably phenylethanoid glycosides (PhGs). Among these, this compound has garnered significant interest for its potential pharmacological activities, including neuroprotective and anti-inflammatory effects.[1] The following protocols detail a robust method for the extraction and purification of this compound from dried Cistanche tubulosa stems.
Extraction of Crude Phenylethanoid Glycosides
Several methods can be employed for the extraction of PhGs from Cistanche tubulosa, including traditional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and high-speed shearing homogenization extraction (HSHE).[2][3][4] HSHE has been shown to be a rapid and efficient method.[2][4] However, a widely used and scalable method involves solvent reflux extraction.
Materials and Equipment
-
Dried and coarsely powdered stems of Cistanche tubulosa
-
Ethanol (50-70%)
-
Reflux extraction apparatus (heating mantle, round-bottom flask, condenser)
-
Rotary evaporator
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Beakers and other standard laboratory glassware
Experimental Protocol: Ethanol Reflux Extraction
-
Preparation: Weigh 1 kg of dried, powdered Cistanche tubulosa stems.
-
Extraction:
-
Place the powder into a 20 L round-bottom flask.
-
Add a 70% ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).[5]
-
Heat the mixture to reflux at approximately 70-80°C for 2 hours.[4][6]
-
Allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue a second time under the same conditions to maximize yield.[6]
-
-
Concentration: Combine the filtrates from both extractions. Concentrate the combined solution under reduced pressure using a rotary evaporator at a temperature of 50-60°C until the ethanol is removed and a dense crude extract is obtained.
Quantitative Data on Extraction Methods
The efficiency of PhG extraction is influenced by the chosen method and parameters. The following table summarizes data from various studies on related PhGs from Cistanche tubulosa.
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Liquid Ratio (g:mL) | Key Compound Yields |
| High-Speed Shearing Homogenization (HSHE) | 50% Ethanol | 70 | 2 min | 1:9 | Echinacoside: 1.366%, Acteoside: 0.519%[2][3][4] |
| Reflux Extraction | 30% Ethanol | 55-64 | 2 h | Not specified | Total Extract: 21.5% (containing 17.48% Echinacoside and 5.41% Acteoside)[7] |
| Reflux Extraction | 70% Ethanol | Reflux | 2 h (x2) | 1:10 | High-purity Echinacoside (95.49%) after further purification[5] |
| Water Bath Extraction | Distilled Water | 50 | 60 min (x3) | 1:20 | Yields not specified, used for detection of Echinacoside, this compound, and Acteoside[8] |
| Ultrasonic Extraction | 50% Methanol | Not specified | 40 min | 1:50 | Used for analytical quantification of PhGs including this compound[9] |
Purification of this compound
The purification of this compound from the crude extract is a multi-step process typically involving column chromatography. A common workflow includes an initial separation on a macroporous resin followed by fine purification on silica gel.
Workflow for this compound Purification
Step 1: Macroporous Resin Column Chromatography
This initial step aims to separate the PhGs from sugars, salts, and other highly polar or non-polar impurities.
3.2.1. Materials and Equipment
-
Crude PhG extract
-
Macroporous adsorption resin (e.g., HP-20)
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations, e.g., 30-50%)
-
Fraction collector
3.2.2. Experimental Protocol
-
Column Packing: Prepare a slurry of HP-20 resin in deionized water and pack it into a chromatography column. Equilibrate the column by washing with deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.
-
Washing: Elute the column with several column volumes of deionized water to wash away sugars and other highly polar compounds.
-
Elution: Begin a stepwise gradient elution with increasing concentrations of ethanol. For example:
-
Elute with 30% ethanol to collect a fraction containing multiple PhGs.[5]
-
Monitor the eluent using Thin Layer Chromatography (TLC) or HPLC to identify fractions rich in PhGs.
-
-
Concentration: Combine the PhG-rich fractions and concentrate them using a rotary evaporator to obtain a semi-purified extract.
Step 2: Silica Gel Column Chromatography
This step separates the individual PhGs based on their polarity, allowing for the isolation of this compound.
3.3.1. Materials and Equipment
-
Semi-purified PhG extract
-
Silica gel (100-200 mesh)
-
Chromatography column
-
Mobile phase solvents (e.g., a mixture of chloroform, methanol, and water)
-
Fraction collector
-
TLC plates and developing chamber
3.3.2. Experimental Protocol
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Adsorb the semi-purified extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a suitable mobile phase. A gradient of chloroform-methanol is often effective. The precise ratio will need to be optimized based on TLC analysis to achieve good separation between this compound, Echinacoside, and Acteoside.
-
Fraction Collection: Collect fractions of the eluent continuously.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.
-
Final Concentration: Combine the pure fractions and evaporate the solvent to yield purified this compound.
Purification Workflow Diagram
Analytical Method: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is essential for monitoring the purification process and confirming the purity of the final product.
Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile (A) and 0.5% o-Phosphoric Acid in water (B)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection | UV detector at 214 nm or a photodiode array (PDA) detector[12] |
| Column Temperature | Ambient or controlled at 30-35°C |
| Injection Volume | 10-20 µL |
Sample Preparation
Dissolve a small, accurately weighed amount of the sample (from crude extract or purified fractions) in the mobile phase or a suitable solvent like methanol.[13] Filter the solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.[9]
Identification
The identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram with that of a certified this compound reference standard run under the same conditions. Further confirmation can be obtained using LC-MS analysis.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Extraction of Phenylethanoid Glycosides from Cistanche tubulosa by High-Speed Shearing Homogenization Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. CN104606297B - Method for extracting active ingredients in cistanche tubulosa - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Strategy for Screening Active Components in Cistanche tubulosa Based on Spectrum-Effect Relationship Analysis and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 11. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubuloside B | CAS:112516-04-8 | Manufacturer ChemFaces [chemfaces.com]
Application Note: HPLC-DAD Method for the Quantification of Tubuloside A in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the accurate quantification of Tubuloside A in plant extracts, particularly from Cistanche tubulosa. This compound is a significant phenylethanoid glycoside with potential neuroprotective properties.[1] The described method is specific, accurate, and precise, making it suitable for quality control, stability testing, and research purposes in the development of herbal medicines and dietary supplements. The protocol covers sample preparation, chromatographic conditions, and comprehensive method validation according to the International Conference on Harmonisation (ICH) guidelines.[2]
Principle
The method employs reversed-phase chromatography to separate this compound from other components within the plant extract. A C18 column is used as the stationary phase, while a gradient mobile phase of acidified water and an organic solvent allows for efficient elution. The Diode Array Detector (DAD) provides specificity by monitoring the eluent at a wavelength where this compound exhibits maximum absorbance (approximately 330 nm), allowing for accurate quantification based on the peak area relative to a calibrated standard curve.[3]
Apparatus and Reagents
-
Apparatus:
-
Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic acid or Acetic acid (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Plant material (e.g., dried and powdered Cistanche tubulosa).
-
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with 50% methanol to obtain a stock solution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 50% methanol to prepare a series of calibration standards at different concentrations (e.g., 5, 10, 50, 100, 200 µg/mL).[5]
Sample Preparation (from Cistanche tubulosa)
-
Grinding: Grind the dried plant material to a fine powder (e.g., 65 mesh).[4]
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 50% aqueous methanol.[4]
-
Ultrasonication: Sonicate the mixture for 40 minutes in an ultrasonic bath.[4][6]
-
Filtration: Allow the solution to cool to room temperature. Filter the extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.[4]
HPLC-DAD Chromatographic Conditions
The following table summarizes the instrumental parameters for the analysis.
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[7] |
| Mobile Phase A | Water with 0.1% Formic Acid.[5][7] |
| Mobile Phase B | Acetonitrile or Methanol.[7] |
| Gradient Elution | A typical gradient might be: 0-40 min, 10-30% B; 40-50 min, 30-50% B; 50-60 min, 50-10% B. Optimize for best resolution. |
| Flow Rate | 0.8 mL/min. |
| Injection Volume | 10 µL.[5] |
| Column Temp. | 25 °C.[8] |
| Detection Wavelength | 330 nm.[3] |
| Run Time | Approximately 60-70 minutes, depending on the gradient.[7] |
Method Validation Summary
The analytical method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the table below.
| Validation Parameter | Result |
| Linearity (Range) | 5 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Precision (RSD%) | |
| - Intra-day | < 2.0%[9] |
| - Inter-day | < 2.5%[9] |
| Accuracy (Recovery %) | 97.32% - 106.39%[5] |
| LOD | ~0.05 µg/mL[10] |
| LOQ | ~0.15 µg/mL[10] |
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for this protocol.
Caption: Workflow for the preparation of standard and plant sample solutions.
Caption: Workflow for HPLC-DAD analysis and data quantification.
Quantification of this compound
The concentration of this compound in the plant extract is determined by using the linear regression equation (y = mx + c) derived from the calibration curve, where:
-
y is the peak area of this compound in the sample chromatogram.
-
x is the calculated concentration of this compound in the sample solution (µg/mL).
-
m is the slope of the calibration curve.
-
c is the y-intercept.
The final amount in the original plant material (e.g., in mg/g) is calculated by accounting for the initial sample weight and the total extraction volume.
Formula: Content (mg/g) = (C * V) / W Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Total volume of extraction solvent (mL)
-
W = Weight of the plant sample (g)
Conclusion
The described HPLC-DAD method provides a reliable and robust tool for the quantification of this compound in plant extracts. Its successful validation confirms its suitability for routine quality control and research applications, ensuring the consistency and efficacy of products derived from plants like Cistanche tubulosa.
References
- 1. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Echinacoside Isolated from Cistanche tubulosa Putatively Stimulates Growth Hormone Secretion via Activation of the Ghrelin Receptor [mdpi.com]
- 4. A Novel Strategy for Screening Active Components in Cistanche tubulosa Based on Spectrum-Effect Relationship Analysis and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Development and validation of an HPLC-DAD analysis for pharmacopoeial qualification of industrial Capsicum extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [mdpi.com]
Application Notes and Protocols for In Vivo Investigation of Tubuloside A in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design to study the therapeutic potential of Tubuloside A in rat models, focusing on its neuroprotective and anti-inflammatory properties. The protocols outlined below are based on established methodologies and findings from related research.
Introduction to this compound
This compound is a phenylethanoid glycoside found in plants of the Cistanche genus. It has demonstrated a range of biological activities, including antioxidative, hepatoprotective, and anti-inflammatory effects[1][2]. Emerging research suggests its potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions. This document outlines detailed protocols for investigating these effects in rat models.
General Guidelines for Animal Studies
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Key considerations include:
-
Animal Strain: Male Sprague-Dawley or Wistar rats are commonly used for both neuroprotection and inflammation studies.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before commencing any experimental procedures.
-
Randomization and Blinding: To minimize bias, animals should be randomly assigned to experimental groups, and the investigators conducting the experiments and analyzing the data should be blinded to the treatment allocations.
Neuroprotection Studies: Ischemic Stroke Model
This section details the use of a middle cerebral artery occlusion (MCAO) model in rats to evaluate the neuroprotective effects of this compound.
Experimental Design and Groups
A total of four groups are recommended:
-
Sham Group: Rats undergo the surgical procedure without MCAO and receive vehicle treatment.
-
MCAO + Vehicle Group: Rats are subjected to MCAO and receive the vehicle.
-
MCAO + this compound (Low Dose) Group: MCAO rats receive a low dose of this compound.
-
MCAO + this compound (High Dose) Group: MCAO rats receive a high dose of this compound.
Data Presentation: Neuroprotection Study Parameters
| Parameter | Sham Group | MCAO + Vehicle | MCAO + Low Dose this compound | MCAO + High Dose this compound | Reference |
| This compound Dosage | N/A | N/A | 50 mg/kg | 100 mg/kg | [3] |
| Administration Route | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | i.p. or p.o. | i.p. or p.o. | i.p. or p.o. | [2] |
| Treatment Duration | 7 days | 7 days | 7 days | 7 days | [3] |
| Infarct Volume (%) | 0 | Expected high | Expected reduction | Expected greater reduction | [3] |
| Neurological Deficit Score | 0 | Expected high | Expected improvement | Expected greater improvement | [3] |
| Brain Edema (%) | Minimal | Expected high | Expected reduction | Expected greater reduction | [3] |
| Oxidative Stress Markers (e.g., MDA, SOD) | Baseline | Increased MDA, Decreased SOD | Attenuated changes | More significant attenuation | [2] |
| Inflammatory Cytokines (e.g., TNF-α, IL-6) | Baseline | Elevated | Reduced | More significant reduction | [4] |
| Apoptotic Markers (e.g., Caspase-3) | Baseline | Elevated | Reduced | More significant reduction | [5] |
Experimental Protocol: MCAO Model and this compound Administration
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
MCAO Procedure:
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament (e.g., 4-0) coated with poly-L-lysine into the ICA through the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
In the sham group, the filament is inserted but not advanced to the MCA.
-
-
This compound Administration:
-
Based on studies with Cistanche tubulosa extract, suggested doses are 50 and 100 mg/kg/day[3].
-
Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80).
-
Administer the first dose at the time of reperfusion, followed by daily doses for 7 consecutive days via intraperitoneal injection or oral gavage[3].
-
-
Neurological Function Assessment:
-
Evaluate neurological deficits at 24 hours and 7 days post-MCAO using a standardized scoring system (e.g., a 5-point scale).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse the brains with saline.
-
For infarct volume measurement, slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
For biochemical and molecular analyses, collect brain tissue from the ischemic hemisphere and store it at -80°C.
-
Analyze tissue homogenates for markers of oxidative stress (MDA, SOD), inflammation (TNF-α, IL-6), and apoptosis (caspase-3 activity) using commercially available kits (ELISA, colorimetric assays).
-
Perform Western blotting to assess the expression of proteins in relevant signaling pathways.
-
Visualization: Neuroprotective Experimental Workflow
Visualization: Potential Neuroprotective Signaling Pathway of this compound
Anti-inflammatory Studies: Carrageenan-Induced Paw Edema Model
This section outlines the use of the carrageenan-induced paw edema model in rats to assess the acute anti-inflammatory effects of this compound.
Experimental Design and Groups
A total of five groups are recommended:
-
Control Group: Receives saline injection in the paw and vehicle treatment.
-
Carrageenan Group: Receives carrageenan injection and vehicle treatment.
-
Carrageenan + this compound (Low Dose) Group: Receives carrageenan injection and a low dose of this compound.
-
Carrageenan + this compound (High Dose) Group: Receives carrageenan injection and a high dose of this compound.
-
Carrageenan + Indomethacin Group: Receives carrageenan injection and a standard anti-inflammatory drug (e.g., indomethacin).
Data Presentation: Anti-inflammatory Study Parameters
| Parameter | Control Group | Carrageenan + Vehicle | Carrageenan + Low Dose this compound | Carrageenan + High Dose this compound | Carrageenan + Indomethacin | Reference |
| This compound Dosage | N/A | N/A | 1 mg/kg | 5 mg/kg | N/A | [2] |
| Indomethacin Dosage | N/A | N/A | N/A | N/A | 10 mg/kg | [6] |
| Administration Route | Intraperitoneal (i.p.) | i.p. | i.p. | i.p. | i.p. | [2] |
| Paw Volume (ml) at 3h | Baseline | Expected significant increase | Expected reduction | Expected greater reduction | Expected significant reduction | [6] |
| Inhibition of Edema (%) | N/A | 0 | Expected inhibition | Expected greater inhibition | Expected high inhibition | [6] |
| MPO Activity in Paw Tissue | Baseline | Elevated | Reduced | More significant reduction | Significantly reduced | [7] |
| Pro-inflammatory Cytokines in Paw Tissue (e.g., TNF-α, IL-1β) | Baseline | Elevated | Reduced | More significant reduction | Significantly reduced | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Fasting: Fast the rats overnight with free access to water before the experiment.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration:
-
Administer this compound (e.g., 1 and 5 mg/kg, i.p.) or the vehicle 1 hour before carrageenan injection[2].
-
Administer the standard drug, indomethacin (10 mg/kg, i.p.), to the positive control group.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Paw Volume Measurement:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Calculation of Edema and Inhibition:
-
Calculate the percentage of edema increase and the percentage of inhibition of edema for each group.
-
-
Sample Collection and Analysis:
-
At the end of the experiment (e.g., 5 hours), euthanize the animals and collect the paw tissue.
-
Homogenize the tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the tissue homogenate using ELISA kits.
-
Visualization: Anti-inflammatory Experimental Workflow
References
- 1. Tubuloside B, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato-nephro oxidative injury via Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cistanche tubulosa alleviates ischemic stroke-induced blood-brain barrier damage by modulating microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of an aqueous extract of Futokadsura stem in an Aβ-induced Alzheimer's disease-like rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of tubuloside B on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity and underlying mechanism against sepsis-induced acute lung injury of a low-molecular-weight polysaccharide from the root of Stemona tuberosa Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture assays for evaluating the cytotoxicity of Tubuloside A
Application Notes: Evaluating the Cytotoxicity of Tubuloside A
Introduction
This compound is a phenylethanoid glycoside found in plants of the Cistanche genus.[1][2][3] It is recognized for its antioxidative, anti-inflammatory, and hepatoprotective properties.[1][2] Evaluating the cytotoxic potential of natural compounds like this compound is a critical step in drug discovery and development to determine safe therapeutic windows and understand their mechanisms of action. This document provides detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays.
1. Overview of Recommended Cytotoxicity Assays
A multi-assay approach is recommended to build a comprehensive cytotoxic profile of this compound. The following assays measure different cellular events associated with cell death and proliferation.
-
MTT Assay (Cell Viability): This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of a cell population.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]
-
Lactate Dehydrogenase (LDH) Release Assay (Cell Membrane Integrity): The LDH assay is a common method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[7][9]
-
Apoptosis Assays (Programmed Cell Death): Apoptosis, or programmed cell death, is a distinct process from necrosis.[10][11] Detecting apoptosis is crucial for understanding the specific mechanism of cell death induced by a compound.
-
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye to detect these early apoptotic cells.[12][14]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[10][12] Measuring the activity of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3/7) can confirm the involvement of apoptotic pathways.[13]
-
2. Potential Signaling Pathways Modulated by this compound
Based on studies of this compound and related phenylethanoid glycosides, the following signaling pathways may be involved in its cytotoxic or protective effects. Investigating these pathways can provide deeper mechanistic insights.
-
Nrf2/HO-1 Pathway: This pathway is a primary regulator of cellular defense against oxidative stress. This compound has been shown to alleviate oxidative injury by modulating the Nrf2/HO-1 signaling pathway.[15]
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Diclofenac-induced injury has been shown to activate this pathway, while this compound treatment can modulate it, suggesting an anti-inflammatory mechanism.[15]
-
Apoptosis-Related Proteins (Bcl-2 family and Caspases): The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, along with the activation of executioner caspases like Caspase-3, is critical in determining cell fate. This compound has been observed to affect the expression of these key apoptotic regulators.[15] Furthermore, the related compound Tubuloside B has been shown to attenuate TNFα-induced apoptosis by inhibiting caspase-3 activity.[16]
Experimental Workflow and Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 112516-05-9 | this compound [phytopurify.com]
- 3. This compound | C37H48O21 | CID 21637830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 11. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective effect of tubuloside B on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Tubuloside A using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubuloside A is a phenylethanoid glycoside found in plants of the Cistanche species, notably Cistanche tubulosa. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. The isolation and purification of this compound in high purity are crucial for further pharmacological studies and potential drug development. Column chromatography is a fundamental and widely used technique for the separation of natural products. This document provides detailed application notes and protocols for the isolation of this compound using a combination of silica gel and Sephadex LH-20 column chromatography.
Data Presentation
The following table summarizes the expected quantitative data for the isolation of this compound from Cistanche tubulosa extract, starting from 100 g of dried plant material. The values are estimates based on typical yields and purities achieved for phenylethanoid glycosides from this source.
| Chromatographic Step | Starting Material (g) | Fraction Volume (mL) | This compound Yield (mg) | Purity (%) |
| Crude Extract | 100 g (dried plant) | - | 500 - 1500 | 5 - 15 |
| Silica Gel Column | 10 g (crude extract) | 2000 | 200 - 400 | 40 - 60 |
| Sephadex LH-20 Column | 300 mg (silica fraction) | 500 | 150 - 250 | > 95 |
Experimental Protocols
Plant Material and Extraction
Objective: To prepare a crude extract from Cistanche tubulosa enriched in phenylethanoid glycosides.
Materials:
-
Dried and powdered stems of Cistanche tubulosa
-
70% Ethanol
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate 100 g of powdered Cistanche tubulosa with 1 L of 70% ethanol at room temperature for 24 hours.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.
Initial Fractionation using Silica Gel Column Chromatography
Objective: To perform a preliminary separation of the crude extract to enrich the fraction containing this compound.
Materials:
-
Silica gel (100-200 mesh)
-
Glass column (5 cm diameter, 50 cm length)
-
Solvents: Chloroform (CHCl₃), Methanol (MeOH)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of 200 g of silica gel in chloroform. Pour the slurry into the glass column and allow it to pack uniformly under gravity. Let the excess solvent drain until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve 10 g of the crude extract in a minimal amount of methanol and then adsorb it onto 20 g of silica gel. Dry the silica gel with the adsorbed sample to a free-flowing powder. Carefully load the powdered sample onto the top of the prepared silica gel column.
-
Elution: Elute the column with a step gradient of increasing polarity using a chloroform-methanol solvent system.
-
Step 1: Chloroform (1000 mL)
-
Step 2: Chloroform:Methanol (95:5, v/v) (1000 mL)
-
Step 3: Chloroform:Methanol (90:10, v/v) (1000 mL)
-
Step 4: Chloroform:Methanol (85:15, v/v) (1000 mL)
-
Step 5: Chloroform:Methanol (80:20, v/v) (1000 mL)
-
-
Fraction Collection: Collect 50 mL fractions using an automated fraction collector.
-
TLC Analysis: Monitor the collected fractions by TLC using a developing solvent of Chloroform:Methanol (85:15, v/v). Spot the fractions on a TLC plate and visualize under a UV lamp at 254 nm. This compound will appear as a dark spot.
-
Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard. Concentrate the pooled fractions to dryness.
Purification using Sephadex LH-20 Column Chromatography
Objective: To purify this compound from the enriched fraction obtained from the silica gel column.
Materials:
-
Sephadex LH-20
-
Glass column (2.5 cm diameter, 100 cm length)
-
Methanol (MeOH)
-
Fraction collector
-
HPLC system for purity analysis
Procedure:
-
Column Packing: Swell 50 g of Sephadex LH-20 in methanol for at least 4 hours. Prepare a slurry and pack the column by pouring the slurry in a single, continuous motion. Allow the gel to settle and equilibrate the column by washing with 2-3 column volumes of methanol.[1][2][3][4]
-
Sample Loading: Dissolve the dried, enriched fraction (approximately 300 mg) from the silica gel step in a small volume of methanol (2-3 mL).
-
Elution: Gently load the sample onto the top of the Sephadex LH-20 column. Elute the column with methanol at a flow rate of 0.5 mL/min.
-
Fraction Collection: Collect 10 mL fractions.
-
Purity Analysis: Analyze the purity of the collected fractions using an HPLC system. A C18 column with a gradient of acetonitrile and water is typically used for the analysis of phenylethanoid glycosides.
-
Final Product: Combine the fractions containing this compound with a purity of >95%. Evaporate the solvent to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Signaling Pathway of this compound
This compound has been reported to exert its antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway.[5][6][7] Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of downstream antioxidant enzymes, such as Heme Oxygenase-1 (HO-1).
Caption: Nrf2/HO-1 signaling pathway activated by this compound.
References
- 1. prep-hplc.com [prep-hplc.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. Column Packing & Separation with Sephadex® LH-20 [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tubuloside A in Liposomal Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubuloside A, a phenylethanoid glycoside isolated from Cistanche tubulosa, has demonstrated significant therapeutic potential, including antioxidative, hepatoprotective, and anti-inflammatory activities.[1][2] Its mechanism of action often involves the modulation of key signaling pathways such as the Nrf2/HO-1 and MAPK pathways.[2][3][4] However, challenges related to its bioavailability and targeted delivery can limit its therapeutic efficacy. Liposomal drug delivery systems offer a promising strategy to overcome these limitations by encapsulating this compound, thereby enhancing its stability, circulation time, and targeted accumulation at disease sites.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of this compound-loaded liposomes.
Data Presentation: Physicochemical Characteristics of this compound Liposomes
The following table summarizes the expected quantitative data for a typical formulation of this compound liposomes, prepared using the thin-film hydration method followed by extrusion. These values are representative and may vary based on the specific lipids and preparation parameters used.
| Parameter | Value | Method of Analysis |
| Particle Size (Diameter) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (EE%) | > 90% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading (DL%) | 1 - 5% | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol details the preparation of unilamellar this compound liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder
-
Polycarbonate membranes (100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
Dissolve Phosphatidylcholine (PC) and Cholesterol (Chol) in a 2:1 molar ratio in a chloroform/methanol (2:1, v/v) solvent mixture in a round-bottom flask.
-
Add this compound to the lipid solution. The amount will depend on the desired drug-to-lipid ratio.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.[8][9]
-
Continue to dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[8]
-
-
Hydration:
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes above the lipid transition temperature.[12]
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.[10]
-
Transfer the liposome suspension to the extruder.
-
Extrude the liposomes by passing them through the membrane 11-21 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.[10]
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
-
Storage:
-
Store the final liposomal suspension at 4°C. For long-term storage, consider freeze-drying in the presence of a cryoprotectant.
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to determine the release kinetics of this compound from the liposomal formulation.
Materials:
-
This compound-loaded liposomes
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 5.5
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Shaking incubator
-
HPLC system
Procedure:
-
Place a known concentration of the this compound liposomal formulation into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 to simulate physiological conditions or pH 5.5 to simulate the tumor microenvironment).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of released this compound in the aliquots using a validated HPLC method.
-
Calculate the cumulative percentage of drug release over time.
Protocol 3: In Vitro Cell Viability Assay
This protocol describes the evaluation of the cytotoxic effects of free this compound and this compound-loaded liposomes on a relevant cell line (e.g., a cancer cell line or a cell line relevant to the therapeutic target).
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
96-well plates
-
Free this compound
-
This compound-loaded liposomes
-
Empty liposomes (placebo)
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound, this compound-loaded liposomes, and empty liposomes in the cell culture medium.
-
Remove the old medium from the cells and add the different treatment solutions. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's protective effects.
Experimental Workflow for this compound Liposome Development
Caption: Experimental workflow for developing this compound liposomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubuloside B, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposomal drug delivery systems: an update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives [mdpi.com]
- 7. Unravelling the in vivo dynamics of liposomes: Insights into biodistribution and cellular membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Liposomes: Protocol [inanobotdresden.github.io]
- 11. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 12. Liposome and Lipid tubule Production [www2.mrc-lmb.cam.ac.uk]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Tubuloside A In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for evaluating the anti-inflammatory properties of Tubuloside A, a phenylethanoid glycoside with demonstrated therapeutic potential. The protocols detailed below are primarily centered on the widely-used lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model of inflammation. While much of the detailed mechanistic work has been elucidated for the closely related compound, Tubuloside B, studies have confirmed that this compound also exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing inflammatory mediators.[1]
Introduction to this compound and its Anti-inflammatory Potential
This compound is a natural compound that has been shown to possess protective effects against oxidative stress and inflammation.[1] Research indicates that this compound can mitigate inflammatory responses by activating the Nrf2/HO-1 signaling pathway and subsequently reducing the expression of pro-inflammatory mediators such as Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Nuclear Factor-kappa B (NF-κB).[1] Its analogue, Tubuloside B, has been extensively studied and shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by suppressing the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically through the inhibition of ERK1/2 phosphorylation in LPS-stimulated RAW 264.7 macrophages.[2][3] Given these findings, in vitro models provide a robust platform for further characterizing the anti-inflammatory efficacy and mechanism of action of this compound.
In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages
The RAW 264.7 murine macrophage cell line is a well-established and widely used model for studying inflammation in vitro.[4][5][6] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response characterized by the release of various pro-inflammatory mediators.[4] This model allows for the investigation of the inhibitory effects of compounds like this compound on key inflammatory markers and signaling pathways.
Key Anti-inflammatory Biomarkers and Signaling Pathways
The anti-inflammatory effects of this compound can be quantified by measuring its impact on several key biomarkers and signaling pathways:
-
Nitric Oxide (NO): A key inflammatory mediator, excessive production of which is associated with inflammation.[7][8]
-
Pro-inflammatory Cytokines: Including TNF-α, IL-6, and IL-1β, which are central to the inflammatory cascade.[5][9]
-
Inflammatory Enzymes: Such as iNOS (responsible for NO production) and Cyclooxygenase-2 (COX-2), which is involved in prostaglandin synthesis.[10][11]
-
Signaling Pathways: The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response.[2][4] Assessing the phosphorylation status of key proteins within these pathways (e.g., p-ERK, p-JNK, p-p38, IκBα, and NF-κB p65) can elucidate the mechanism of action of this compound.
Experimental Workflow
The general workflow for assessing the anti-inflammatory effects of this compound is as follows:
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.4 ± 6.1 |
| 50 | 88.2 ± 5.7 |
Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Production (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.9 | 0 |
| LPS + this compound (5 µM) | 25.4 ± 2.1 | 29.1 |
| LPS + this compound (10 µM) | 18.7 ± 1.8 | 47.8 |
| LPS + this compound (25 µM) | 11.3 ± 1.5 | 68.4 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 | 450 ± 42 |
| LPS + this compound (10 µM) | 780 ± 65 | 590 ± 51 | 280 ± 31 |
| LPS + this compound (25 µM) | 410 ± 42 | 310 ± 33 | 150 ± 19 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, and 6-well for Western blotting) and allow them to adhere overnight.[12]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 25 µM) for 1-2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired incubation period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).[4]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)
-
Collect the cell culture supernatant after treatment with this compound and/or LPS.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.[13][14]
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[13][14]
-
Measure the absorbance at 540 nm using a microplate reader.[15][16]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[17][18]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.[17]
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 5: Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-ERK, ERK, p-JNK, JNK, p-p38, p38, IκBα, p-NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Signaling Pathway Diagrams
NF-κB Signaling Pathway
MAPK Signaling Pathway
References
- 1. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubuloside B, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]
- 8. Nitric oxide acts in conjunction with proinflammatory cytokines to promote cell death in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide inhibits inflammatory cytokine production by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 17. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols for the Validated Analytical Method of Tubuloside A
These application notes provide a comprehensive overview and detailed protocols for a validated analytical method for the quantification of Tubuloside A in various matrices. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a phenylethanoid glycoside with notable hepatoprotective and antioxidative activities[1]. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development processes. This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound.
Analytical Method Overview
A sensitive and specific LC-MS/MS method has been developed and validated for the quantification of this compound. The method utilizes a protein precipitation extraction procedure for sample preparation and an internal standard for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a methanol-ammonium acetate buffer mobile phase. Detection is performed using a tandem mass spectrometer in negative ionization mode with selected reaction monitoring (SRM).
Experimental Workflow Diagram
References
Application Notes and Protocols for Studying the Immunomodulatory Effects of Tubuloside A on RAW264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages are pivotal cells in the innate immune system, playing a crucial role in both the initiation and resolution of inflammatory responses. The murine macrophage cell line, RAW264.7, is a widely utilized and well-characterized model for studying inflammation, immunomodulation, and the screening of therapeutic compounds. Tubuloside A, a phenylethanoid glycoside, is a natural compound of interest for its potential immunomodulatory properties. These application notes provide a comprehensive guide to utilizing RAW264.7 macrophages to investigate the anti-inflammatory and immunomodulatory effects of this compound.
The protocols outlined herein are based on established methodologies for assessing key markers of macrophage activation and inflammation. While direct quantitative data for this compound is not extensively available in public literature, the experimental design is informed by studies on the closely related compound, Tubuloside B, which has demonstrated significant anti-inflammatory activity in RAW264.7 cells. It is hypothesized that this compound may exert similar effects by modulating critical inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
These detailed protocols and application notes will enable researchers to systematically evaluate the therapeutic potential of this compound as an immunomodulatory agent.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the immunomodulatory effects of this compound on RAW264.7 macrophages.
Troubleshooting & Optimization
Technical Support Center: Extraction of Tubuloside A from Cistanche deserticola
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Tubuloside A from Cistanche deserticola. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction of this compound, leading to low yields or impure extracts.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of phenylethanoid glycosides. Inadequate grinding reduces the surface area for solvent penetration. | Ensure the Cistanche deserticola is thoroughly dried to prevent enzymatic degradation. Grind the dried material into a fine and uniform powder to maximize the surface area for solvent interaction.[1] |
| Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for extracting this compound. | Use polar organic solvents like ethanol or methanol, as they are effective for dissolving phenylethanoid glycosides.[1] An ethanol concentration of 70-80% is often a good starting point.[2][3] | |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient. | Optimize extraction parameters. For ultrasound-assisted extraction, consider a liquid-solid ratio of 20:1, an ethanol concentration of 70%, an ultrasonic power of 250 W, a temperature of 50°C, and a time of 40 minutes.[4] For microwave-assisted extraction, optimal conditions might involve a solid-liquid ratio of 1:35 g/mL, a microwave power of 350 W, and a duration of 38 minutes.[5] | |
| Degradation of this compound | Excessive Heat: Phenylethanoid glycosides can be heat-sensitive. | Avoid excessively high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature for solvent removal.[1] While higher temperatures can increase extraction efficiency, they can also lead to the degradation of thermolabile compounds.[6][7] |
| Impure Extract | Inefficient Purification: The purification method may not be suitable for separating this compound from other co-extracted compounds. | Employ column chromatography with macroporous resins for purification. This method has been shown to be effective for separating phenylethanoid glycosides.[6] |
| Co-extraction of Polysaccharides: Water-based or high-polarity solvent extractions can lead to the co-extraction of a large number of polysaccharides. | Consider a pre-extraction step with a less polar solvent to remove some interfering compounds, or use ethanol precipitation to remove polysaccharides from the aqueous extract. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Cistanche deserticola?
A1: Several methods are effective for extracting this compound, with the choice often depending on available equipment and desired efficiency. Common methods include:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[4][8]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid extraction process.[5]
-
Enzymatic Hydrolysis: Using enzymes like cellulase and pectinase can help break down the plant cell wall, improving the release of target compounds. This is often used in combination with other methods like UAE.[6]
-
Traditional Solvent Extraction (Maceration or Reflux): These methods involve soaking the plant material in a solvent, sometimes with heating (reflux). While simpler, they often require longer extraction times and larger solvent volumes.[2]
Q2: Which solvent is best for this compound extraction?
A2: Phenylethanoid glycosides, including this compound, are polar compounds. Therefore, polar solvents are most effective. An aqueous solution of ethanol (typically 70-80%) is widely recommended as it provides a good balance of polarity for dissolving this compound while minimizing the extraction of highly polar impurities like polysaccharides.[2][3]
Q3: How can I improve the purity of my this compound extract?
A3: After the initial crude extraction, purification is essential. Macroporous resin column chromatography is a highly effective method for purifying phenylethanoid glycosides from crude extracts.[6] The selection of the appropriate resin and elution gradient is crucial for separating this compound from other similar compounds.
Q4: What is a typical yield for this compound from Cistanche deserticola?
A4: The yield of this compound can vary significantly depending on the plant material, extraction method, and optimization of parameters. One study reported the content of this compound in a water extract of Cistanche tubulosa to be in the range of 0.0005–0.1518 mg/mL after a specific extraction procedure.[9]
Data on this compound Extraction Yields
The following table summarizes quantitative data on this compound content in extracts from Cistanche species.
| Extraction Method | Plant Material | Solvent | This compound Content | Reference |
| Ultrasonic Bath | Cistanche tubulosa | 50% Aqueous Methanol | 0.0005–0.1518 mg/mL | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for the extraction of phenylethanoid glycosides.
Materials and Equipment:
-
Dried and powdered Cistanche deserticola
-
70% Ethanol
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried, powdered Cistanche deserticola and place it in a flask.
-
Add 200 mL of 70% ethanol to achieve a solid-liquid ratio of 1:20.
-
Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a power of 250 W.
-
Maintain the temperature of the water bath at 50°C.
-
Sonicate for 40 minutes.
-
After extraction, filter the mixture to separate the solid residue from the liquid extract. Alternatively, centrifuge the mixture and decant the supernatant.
-
Concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
For further purification, proceed with column chromatography.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol provides a general guideline for MAE of phenylethanoid glycosides.
Materials and Equipment:
-
Dried and powdered Cistanche deserticola
-
Ethanol
-
Microwave extraction system
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh 5 g of dried, powdered Cistanche deserticola and place it in the microwave extraction vessel.
-
Add 175 mL of the desired concentration of ethanol (e.g., 80%) to achieve a solid-liquid ratio of 1:35 g/mL.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 350 W and the extraction time to 38 minutes.
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Filter the extract to remove the plant residue.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to yield the crude extract.
Visualizations
Biosynthesis Pathway of Phenylethanoid Glycosides
The following diagram illustrates the proposed biosynthetic pathway of phenylethanoid glycosides, including key precursors to this compound. This pathway is based on the elucidated pathway for the structurally similar compound, echinacoside.[10][11]
Caption: Proposed biosynthetic pathway of phenylethanoid glycosides in Cistanche.
General Workflow for this compound Extraction and Purification
This diagram outlines the logical steps from raw plant material to a purified this compound extract.
Caption: General workflow for the extraction and purification of this compound.
References
- 1. CN108484695B - Method for simultaneously extracting phenylethanoid glycosides and flavonoids from buddleja officinalis - Google Patents [patents.google.com]
- 2. Effects of Two Kinds of Extracts of Cistanche deserticola on Intestinal Microbiota and Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xjcistanche.com [xjcistanche.com]
- 6. The Quality Monitoring of Cistanches Herba (Cistanche deserticola Ma): A Value Chain Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Strategy for Screening Active Components in Cistanche tubulosa Based on Spectrum-Effect Relationship Analysis and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete pathway elucidation of echinacoside in Cistanche tubulosa and de novo biosynthesis of phenylethanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. The complete synthetic pathway of echinacoside from Cistanche deserticola and its de novo biosynthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Tubuloside A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Tubuloside A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: Why am I observing precipitation when I add my this compound stock solution to my aqueous cell culture medium?
This is a common issue encountered when the concentration of the organic solvent from the stock solution is not sufficiently diluted in the final aqueous medium. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound (e.g., 50 mg/mL).[5] When this stock is diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the less soluble this compound to precipitate out. It is crucial to ensure the final concentration of the organic solvent is low enough to be tolerated by the experimental system and to maintain the solubility of this compound.
Q3: Are there any pre-formulated solutions available for in vivo studies?
While pre-formulated solutions are not typically sold, several effective formulations for in vivo administration have been published. These formulations utilize a combination of solvents and excipients to achieve a clear solution of this compound at concentrations suitable for animal studies (≥ 2.5 mg/mL).[5] These formulations often involve a multi-step process of dissolving this compound in DMSO first, followed by the addition of other co-solvents and solubilizing agents.
Q4: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound prepared in an organic solvent such as DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[5] It is recommended to protect the solutions from light.[5] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | Exceeding the solubility limit of this compound in the final aqueous solution. | - Reduce the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system.- Utilize a solubility enhancement technique such as cyclodextrin complexation or solid dispersion. |
| Cloudiness or formation of a thin film | Incomplete dissolution or aggregation of this compound molecules. | - Gently warm the solution (e.g., to 37°C) and/or use sonication to aid dissolution.[5]- Ensure your stock solution is fully dissolved before further dilution.- Prepare a fresh stock solution using newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[5] |
| Inconsistent experimental results | Variability in the concentration of soluble this compound due to precipitation or degradation. | - Prepare fresh working solutions for each experiment.- Visually inspect solutions for any signs of precipitation before use.- If using a multi-component solvent system, ensure accurate and consistent preparation of the formulation. |
Quantitative Data on Solubilization Formulations
The following table summarizes established formulations for achieving a clear solution of this compound for in vivo studies.
| Formulation Components | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.02 mM) | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.02 mM) | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.02 mM) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-Solvent System
This protocol is suitable for preparing a working solution for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved, using sonication if necessary.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add the other solvents as follows, ensuring complete mixing after each addition:
-
Add PEG300 to the DMSO stock and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline to reach the desired final volume and mix well.
-
-
The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Visually inspect the solution for clarity. If any precipitation is observed, gentle warming and/or brief sonication may be used to redissolve the compound.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This protocol describes a general method for preparing a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
This compound powder
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound powder to the cyclodextrin paste while continuously triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
The resulting paste can be dried (e.g., in a vacuum oven at a low temperature) to obtain a powder of the complex.
-
The solubility of the resulting complex in aqueous solutions should be determined and compared to that of the uncomplexed this compound.
Protocol 3: Preparation of a Solid Dispersion of this compound (Solvent Evaporation Method)
This protocol provides a general procedure for creating a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound powder
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
A suitable organic solvent (e.g., methanol or ethanol) that dissolves both this compound and the polymer.
Procedure:
-
Dissolve both this compound and the hydrophilic polymer carrier in the organic solvent in the desired ratio (e.g., 1:1, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is a solid dispersion of this compound in the polymer matrix.
-
The solid dispersion can be further processed (e.g., pulverized and sieved) to obtain a fine powder with improved dissolution characteristics in aqueous media.
Signaling Pathways and Experimental Workflows
This compound and the Nrf2/HO-1 Signaling Pathway
This compound has been shown to exert protective effects through the activation of the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Caption: Modulation of the Nrf2/HO-1 pathway by this compound.
This compound and the NF-κB Signaling Pathway
This compound has also been reported to modulate the NF-κB signaling pathway, which plays a central role in inflammation.
Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for addressing the solubility of this compound in a research setting.
Caption: A decision-making workflow for solubilizing this compound.
References
Technical Support Center: Optimization of HPLC Parameters for the Separation of Tubuloside A Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Tubuloside A isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why am I observing poor resolution or complete co-elution of my this compound isomers?
Answer: Poor resolution is a common challenge when separating structurally similar isomers like this compound, which may exist as cis/trans isomers or diastereomers. Several factors can contribute to this issue.
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and additives is critical for achieving selectivity between isomers.
-
Solution 1: Vary the Organic Modifier. If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity of your separation.
-
Solution 2: Adjust the Mobile Phase pH. For ionizable compounds, slight changes in the mobile phase pH can significantly impact their retention and separation.
-
Solution 3: Incorporate Mobile Phase Additives. For challenging separations, consider adding a low concentration of an acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and potentially enhance resolution. In some cases, for separating isomers of glycosides, the use of mobile phase additives like β-cyclodextrin has been shown to be effective.[1]
-
-
Inadequate Stationary Phase Chemistry: A standard C18 column may not provide sufficient selectivity for closely related isomers.
-
Solution: Explore Alternative Stationary Phases. Consider columns with different selectivities, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer different interaction mechanisms (e.g., π-π interactions) that may improve the separation of aromatic isomers. For cis/trans isomers, polar-embedded phases can also be effective.[2]
-
-
Inappropriate Column Temperature: Temperature can influence the thermodynamics of the separation and affect selectivity.
-
Solution: Optimize Column Temperature. Experiment with a range of column temperatures (e.g., 25°C, 30°C, 40°C). Sometimes, a lower temperature can enhance resolution, while in other cases, a higher temperature may be beneficial.
-
Question: My peaks for this compound isomers are tailing or fronting. What could be the cause?
Answer: Poor peak shape is often indicative of secondary interactions, column degradation, or issues with the sample solvent.
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the column can interact with polar analytes, causing peak tailing.
-
Solution: Use a Low-pH Mobile Phase or an End-capped Column. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups. Alternatively, using a high-quality, end-capped column will minimize the number of accessible silanols.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce Sample Concentration. Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting or splitting.
-
Solution: Dissolve the Sample in the Initial Mobile Phase. Whenever possible, prepare your sample in the same solvent composition as the starting conditions of your HPLC method.
-
Question: I'm experiencing fluctuating retention times for the this compound isomers. What should I do?
Answer: Inconsistent retention times can be caused by a variety of factors, from mobile phase preparation to instrument issues.
-
Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before each injection, especially when running a gradient.
-
Solution: Increase Equilibration Time. Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) with the initial mobile phase conditions before injecting your sample.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile component.
-
Solution: Prepare Fresh Mobile Phase Daily. To ensure consistency, prepare your mobile phase fresh each day and keep the solvent reservoirs capped.
-
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and fluctuating retention times.
-
Solution: Perform Pump Maintenance. Check for any visible leaks in the system. If the problem persists, consult your instrument's manual for pump maintenance procedures or contact a service engineer.
-
Experimental Protocols
Model HPLC Method for the Separation of Phenylethanoid Glycoside Isomers
-
Column: A C18 reversed-phase column with high purity silica and end-capping is recommended. A common dimension is 4.6 x 250 mm with a 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A shallow gradient is often necessary to resolve closely eluting isomers. A suggested starting gradient is:
-
0-5 min: 20% B
-
5-25 min: 20-35% B
-
25-30 min: 35% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 330 nm
-
Injection Volume: 10 µL
Data Presentation
The following table presents hypothetical data based on the model HPLC method described above for the separation of two this compound isomers. This table is for illustrative purposes to guide your method development and optimization.
| Parameter | Isomer 1 (e.g., cis-Tubuloside A) | Isomer 2 (e.g., trans-Tubuloside A) |
| Retention Time (min) | 22.5 | 23.8 |
| Resolution (Rs) | - | 1.8 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | 12,000 | 11,500 |
Mandatory Visualization
References
Technical Support Center: Overcoming Assay Interference in the Colorimetric Quantification of Tubuloside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Tubuloside A using colorimetric methods.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its quantification challenging with colorimetric assays?
This compound is a phenylethanoid glycoside found in plants of the Cistanche species.[1] Its complex structure, featuring multiple sugar moieties and phenolic groups, presents challenges for accurate colorimetric quantification. These assays often lack the specificity of chromatographic methods like HPLC, making them susceptible to interference from other components present in crude plant extracts.
2. Which colorimetric assays are commonly used for quantifying compounds like this compound?
Two common colorimetric methods for carbohydrate quantification are the Phenol-Sulfuric Acid Assay and the 3,5-Dinitrosalicylic Acid (DNS) Assay .
-
Phenol-Sulfuric Acid Assay: This method is used for the determination of total carbohydrates.[2][3] Concentrated sulfuric acid hydrolyzes glycosidic bonds to release monosaccharides, which are then dehydrated to form furfural or hydroxymethylfurfural. These products react with phenol to produce a colored compound.[2]
-
DNS Assay: This assay is specific for the quantification of reducing sugars.[4][5] The DNS reagent reacts with the free carbonyl group of reducing sugars to produce 3-amino-5-nitrosalicylic acid, a colored compound.[4]
3. Is this compound a reducing sugar?
Based on its chemical structure, where the anomeric carbons of the sugar moieties are involved in glycosidic bonds, this compound is not a reducing sugar. Therefore, it will not directly react with the DNS reagent without prior acid hydrolysis to break the glycosidic linkages and expose a reducing end.
4. What are the primary sources of interference in the colorimetric quantification of this compound from plant extracts?
When quantifying this compound from Cistanche tubulosa extracts, interference can arise from several sources:
-
Matrix Effects: The complex mixture of compounds in the plant extract (the "matrix") can interfere with the assay. Cistanche extracts contain other phenylethanoid glycosides, iridoids, polysaccharides, and phenolic compounds that can also react with the assay reagents or absorb light at the same wavelength as the product of the reaction with this compound.
-
Interfering Substances:
-
Other Carbohydrates: Polysaccharides and other glycosides in the extract will also be hydrolyzed and react in the phenol-sulfuric acid assay, leading to an overestimation of this compound.
-
Phenolic Compounds: The inherent phenolic nature of this compound and the presence of other phenolic compounds in the extract can interfere with colorimetric assays.[6][7]
-
Proteins and Amino Acids: If present in the extract, these can also interfere with some colorimetric sugar assays.
-
-
Assay-Specific Limitations:
-
The phenol-sulfuric acid assay can yield different color intensities for different monosaccharides, which can be problematic if the extract contains a variety of sugars.[8][9]
-
The harsh acidic conditions of the phenol-sulfuric acid assay could potentially lead to the degradation of the analyte, although many phenylethanoid glycosides are relatively stable in acidic conditions.
-
Troubleshooting Guides
Issue 1: Inaccurate or Overestimated this compound Concentration with the Phenol-Sulfuric Acid Assay
Possible Causes:
-
Interference from other carbohydrates: The assay measures total carbohydrates, not specifically this compound.
-
Interference from non-carbohydrate components: Other compounds in the extract may be reacting with the concentrated sulfuric acid to produce colored products.
-
Inappropriate standard curve: Using a standard (e.g., glucose) that has a different molar absorptivity than the sugar moieties of this compound.
Solutions:
| Solution | Description | Pros | Cons |
| Sample Dilution | Dilute the extract to a concentration where the interference from matrix components is minimized. | Simple and quick to perform. | May dilute this compound below the limit of detection. |
| Use of a Proper Blank | Prepare a blank solution containing all reagents and the sample matrix without this compound. This is often difficult to achieve with natural product extracts. A more practical approach is to use a reagent blank (all reagents except the sample) and a sample blank (sample and all reagents except the chromogenic one, e.g., phenol). | Can correct for some background absorbance. | May not fully account for complex matrix interactions. |
| Matrix-Matched Calibration | Prepare standard solutions in a matrix that closely resembles the sample extract (e.g., a this compound-free Cistanche extract). | Provides a more accurate quantification by accounting for matrix effects. | Obtaining a suitable analyte-free matrix can be challenging. |
| Sample Cleanup | Use techniques like solid-phase extraction (SPE) to partially purify this compound and remove interfering substances before the assay.[7] | Can significantly reduce interference and improve accuracy. | Adds extra steps to the protocol and may result in some loss of the analyte. |
Issue 2: No or Very Low Signal in the DNS Assay
Possible Cause:
-
This compound is a non-reducing sugar: The DNS assay only detects reducing sugars.
Solution:
-
Acid Hydrolysis: Before performing the DNS assay, hydrolyze the sample with an acid (e.g., trifluoroacetic acid) to break the glycosidic bonds and release reducing monosaccharides. This, however, will measure the total reducing sugars released from all glycosides in the sample, not just this compound.
Issue 3: High Background Absorbance or Unexpected Color Formation
Possible Causes:
-
Colored extract: The natural color of the Cistanche extract may absorb light at the analytical wavelength.
-
Reaction of matrix components: Compounds in the extract other than carbohydrates may react with the assay reagents to produce colored products. For example, nitrates can react with phenol and sulfuric acid to form colored compounds.
Solutions:
| Solution | Description |
| Sample Blank Correction | Measure the absorbance of a sample blank (sample + reagents without the key color-forming reagent) and subtract it from the sample reading. |
| Wavelength Scanning | Scan the absorbance spectrum of the final reaction mixture to ensure the peak absorbance corresponds to the expected product and is not shifted due to interfering substances. |
| Sample Pre-treatment | Use activated charcoal to remove some colored interfering substances. However, this may also lead to some loss of the analyte. |
Experimental Protocols
Protocol 1: Phenol-Sulfuric Acid Assay for Total Carbohydrate Content
This protocol is adapted for the general quantification of total carbohydrates and can be applied to extracts containing this compound, keeping in mind the potential for interference.
Materials:
-
5% (w/v) Phenol solution
-
Concentrated Sulfuric Acid (98%)
-
Standard solution of a known carbohydrate (e.g., glucose, 1 mg/mL)
-
Sample extract containing this compound, appropriately diluted
-
Spectrophotometer
Procedure:
-
Prepare Standards: Create a series of standard solutions from the stock solution (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Sample Preparation: Pipette 1 mL of each standard, sample, and a blank (deionized water) into separate glass test tubes.
-
Add Phenol: Add 1 mL of 5% phenol solution to each tube and vortex briefly.
-
Add Sulfuric Acid: Rapidly add 5 mL of concentrated sulfuric acid to each tube, dispensing it directly onto the liquid surface to ensure rapid mixing and heat generation. Caution: Sulfuric acid is highly corrosive and the reaction is exothermic.
-
Incubation: Allow the tubes to stand for 10 minutes at room temperature. Then, vortex the tubes and incubate them in a water bath at 25-30°C for 20 minutes.[2]
-
Measurement: Measure the absorbance of each solution at 490 nm against the reagent blank.
-
Quantification: Plot a standard curve of absorbance versus concentration for the standards. Use the equation of the line to determine the total carbohydrate concentration in the sample, expressed as glucose equivalents.
Protocol 2: DNS Assay for Reducing Sugars (after Hydrolysis)
This protocol is for the quantification of reducing sugars and would require a prior hydrolysis step to be applicable for this compound.
Materials:
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of NaOH in 100 mL of deionized water.
-
Standard solution of a reducing sugar (e.g., glucose, 1 mg/mL)
-
Hydrolyzed sample extract
-
Spectrophotometer
Procedure:
-
Prepare Standards: Create a series of standard solutions from the stock solution (e.g., 100, 200, 400, 600, 800, 1000 µg/mL).
-
Sample Preparation: Pipette 1 mL of each standard, hydrolyzed sample, and a blank (deionized water) into separate test tubes.
-
Add DNS Reagent: Add 1 mL of the DNS reagent to each tube.
-
Incubation: Heat the tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.
-
Cooling and Dilution: Cool the tubes to room temperature and add 8 mL of deionized water to each.
-
Measurement: Measure the absorbance of each solution at 540 nm against the reagent blank.
-
Quantification: Plot a standard curve of absorbance versus concentration for the standards. Use the equation of the line to determine the reducing sugar concentration in the hydrolyzed sample.
Data Presentation
The following tables illustrate potential scenarios of interference and the effect of mitigation strategies. The data is hypothetical but representative of typical experimental outcomes.
Table 1: Effect of Matrix Interference on this compound Quantification using the Phenol-Sulfuric Acid Assay
| Sample | Absorbance at 490 nm | Calculated Concentration (µg/mL) |
| This compound Standard (50 µg/mL) | 0.550 | 50.0 |
| Crude Extract (Expected 50 µg/mL this compound) | 0.850 | 77.3 |
| Crude Extract (10-fold dilution) | 0.075 | 6.8 (68 µg/mL original) |
| SPE-Purified Extract | 0.580 | 52.7 |
This table demonstrates how the crude extract can give an artificially high reading due to interfering substances. Dilution can reduce this effect, and sample purification provides a more accurate result.
Table 2: Comparison of Standard Curves for Different Monosaccharides in the Phenol-Sulfuric Acid Assay
| Concentration (µg/mL) | Absorbance (Glucose) | Absorbance (Xylose) | Absorbance (Rhamnose) |
| 20 | 0.220 | 0.205 | 0.190 |
| 40 | 0.440 | 0.410 | 0.380 |
| 60 | 0.660 | 0.615 | 0.570 |
| 80 | 0.880 | 0.820 | 0.760 |
| 100 | 1.100 | 1.025 | 0.950 |
This table highlights the variability in color development for different sugars, which can be a source of error if the sample contains a mix of carbohydrates.
Visualizations
Caption: Workflow for the colorimetric quantification of this compound, including troubleshooting steps.
Caption: Potential sources of interference in the phenol-sulfuric acid assay for this compound.
References
- 1. A colorimetric method for the determination of tannins in tea | Semantic Scholar [semanticscholar.org]
- 2. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 3. Carbohydrate analysis by a phenol-sulfuric acid method in microplate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
- 7. Spectrophotometric total reducing sugars assay based on cupric reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method [ouci.dntb.gov.ua]
Strategies for enhancing the in vivo stability and half-life of Tubuloside A
Welcome to the technical support center for researchers working with Tubuloside A. This resource provides troubleshooting guidance and frequently asked questions to help you design and execute experiments aimed at improving the in-vivo stability and half-life of this promising phenylethanoid glycoside. While specific pharmacokinetic data for this compound is limited in publicly available literature, this guide leverages established principles for enhancing the stability of natural glycosidic compounds.
Troubleshooting Guide: Common Issues in this compound In Vivo Experiments
This guide addresses potential challenges you might encounter during your in vivo studies with this compound, offering likely causes and actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Suggestions |
| Low or undetectable plasma concentration of this compound after oral administration. | Poor Oral Bioavailability: Phenylethanoid glycosides can be subject to degradation by gut microbiota and enzymatic hydrolysis in the gastrointestinal tract.[1][2][3] They may also exhibit poor membrane permeability. | 1. Formulation Strategy: Encapsulate this compound in a protective delivery system such as liposomes, polymeric nanoparticles, or self-nanoemulsifying drug delivery systems (SNEDDS) to shield it from enzymatic degradation and enhance absorption.[1] 2. Route of Administration: For initial efficacy studies, consider alternative administration routes like intravenous (IV) or intraperitoneal (IP) to bypass first-pass metabolism and establish a baseline pharmacokinetic profile.[4] |
| Rapid clearance and short half-life observed after systemic administration. | Metabolic Instability: this compound likely undergoes Phase I and Phase II metabolism in the liver, leading to rapid clearance from circulation.[1] Common metabolic pathways for phenylethanoid glycosides include glucuronidation, sulfation, and methylation.[1] | 1. Structural Modification (Advanced): While complex, medicinal chemistry approaches could explore modifications to the molecular structure to block metabolic sites without compromising bioactivity. 2. Co-administration with Metabolic Inhibitors: In preclinical models, co-administration with inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) can help elucidate metabolic pathways, though this is not a therapeutic strategy. |
| High variability in therapeutic outcomes between individual subjects. | Inconsistent Absorption/Metabolism: Differences in gut microbiota composition and metabolic enzyme expression among individuals can lead to variable absorption and metabolism of natural compounds.[5] | 1. Standardize Animal Models: Use well-characterized animal models with consistent genetic backgrounds and gut microbiota profiles where possible. 2. Advanced Formulation: Employing a robust drug delivery system can help normalize absorption across subjects by providing a more consistent release profile.[1] |
| Precipitation of this compound in formulation or upon administration. | Poor Aqueous Solubility: Like many natural products, this compound may have limited solubility in aqueous solutions, leading to precipitation and reduced bioavailability. | 1. Solubility Enhancement: Utilize solubility-enhancing excipients such as cyclodextrins.[6] 2. Lipid-Based Formulations: Formulations like SNEDDS or lipid nanoparticles can significantly improve the solubility and absorption of lipophilic compounds.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high in vivo stability and a long half-life for this compound?
A1: The primary barriers for this compound, a phenylethanoid glycoside, are twofold:
-
Enzymatic Degradation: The glycosidic bonds in this compound are susceptible to hydrolysis by enzymes in the gastrointestinal tract and by metabolic enzymes in the liver.[1][2] This breakdown can inactivate the compound before it reaches its target.
-
Rapid Metabolism and Clearance: Once absorbed, natural compounds like this compound are often quickly metabolized by Phase I and Phase II enzymes in the liver and subsequently eliminated from the body, resulting in a short half-life.[1]
Q2: What are the most promising strategies to enhance the in vivo half-life of this compound?
A2: Several formulation-based strategies can significantly improve the in vivo performance of this compound:
| Strategy | Principle | Anticipated Outcome |
| Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles) | Encapsulation within a lipid bilayer protects the drug from enzymatic degradation and can facilitate cellular uptake. | Increased oral bioavailability, prolonged circulation time, and potentially targeted delivery. |
| Polymeric Nanoparticles | Entrapment within a biodegradable polymer matrix provides sustained release and protection from metabolism. | Extended half-life, reduced dosing frequency, and improved therapeutic efficacy. |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | A pre-concentrate of oil, surfactant, and co-surfactant that forms a nanoemulsion in the GI tract, improving solubility and absorption. | Enhanced oral bioavailability and more consistent absorption.[1] |
| Cyclodextrin Complexation | Formation of an inclusion complex with cyclodextrins can enhance the aqueous solubility and stability of the drug.[6] | Improved solubility for parenteral formulations and protection against degradation. |
Q3: How can I assess the in vivo stability and pharmacokinetics of my this compound formulation?
A3: A standard pharmacokinetic (PK) study in an appropriate animal model (e.g., rats or mice) is the gold standard. The basic workflow is as follows:
-
Administer your this compound formulation via the desired route (e.g., oral gavage, IV injection).
-
Collect blood samples at predetermined time points.
-
Process the blood to separate plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Q4: Are there any structural modifications to this compound itself that could improve its stability?
A4: While not a formulation strategy, structural modification is a powerful medicinal chemistry approach. For glycosides, strategies can include:
-
Replacing the O-glycosidic bond with a more stable C-glycosidic bond. [7] C-glycosides are resistant to enzymatic hydrolysis.
-
Modifying the sugar moiety or the aglycone to block sites of metabolic attack. This requires a detailed understanding of its metabolic pathways.
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of a Nanoparticle-Encapsulated this compound Formulation in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g). Acclimatize for at least one week with free access to food and water.
-
Formulation Preparation:
-
Prepare the nanoparticle-encapsulated this compound formulation at the desired concentration.
-
Prepare a control solution of free this compound in a suitable vehicle (e.g., saline with a co-solvent).
-
-
Dosing:
-
Divide rats into two groups (n=5 per group): Control (free this compound) and Test (nanoparticle formulation).
-
Administer the respective formulations via oral gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (~200 µL) from the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
-
Prepare calibration standards and quality control samples.
-
Analyze the plasma samples.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time for each group.
-
Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t1/2).
-
Compare the parameters between the control and test groups to determine the improvement in bioavailability and half-life.
-
Visualizations
Caption: Metabolic fate of orally administered this compound.
Caption: Logic for selecting a drug delivery strategy.
References
- 1. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Saliva-Mediated Hydrolysis of Eugenyl-β-D-Glucoside and Fluorescein-di-β-D-Glucoside in In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of flavanone glycosides and degradation of the corresponding aglycones from dried immature Citrus fruit by human fecal flora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability and pharmacokinetics of the cardioprotecting flavonoid 7-monohydroxyethylrutoside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Strategies for the Development of Glycomimetic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reproducibility in Tubuloside A cell-based experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low reproducibility in cell-based experiments involving Tubuloside A. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular effects?
A1: this compound is a phenylethanoid glycoside isolated from the plant Cistanche tubulosa[1][2]. It is known to possess antioxidative, hepatoprotective, and anti-inflammatory properties[2][3]. Recent studies have shown that this compound can induce DNA damage and apoptosis in cancer cells, specifically in human ovarian cancer (A2780) cells[1][4]. This is mediated through the upregulation of p53, Bax, and caspase-3, and the downregulation of Bcl-2[1][4]. Additionally, this compound has been shown to alleviate hepato-renal injury by activating the Nrf2/HO-1 signaling pathway and modulating the NF-κB pathway[5].
Q2: How should I dissolve and store this compound for cell culture experiments?
A2: this compound is soluble in DMSO[3]. For cell culture applications, it is recommended to prepare a high-concentration stock solution in newly opened, hygroscopic DMSO. Ultrasonic treatment may be necessary to fully dissolve the compound[3]. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light[3]. When preparing working concentrations, it is crucial to perform serial dilutions of the DMSO stock to ensure the final DMSO concentration in the cell culture medium is low (typically <0.1-0.2%) to avoid solvent-induced cytotoxicity[6].
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the assay being performed. For example, in A2780 human ovarian cancer cells, significant reductions in cell viability were observed at concentrations of 50 µM and 100 µM after 24 hours of treatment[1][4]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: I am seeing inconsistent IC50 values for this compound. What could be the cause?
A4: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Optimize and standardize your seeding density.
-
Compound Solubility and Stability: As a phenylethanoid glycoside, this compound may have limited stability in aqueous solutions[7]. Ensure it is properly dissolved and that the working solutions are freshly prepared for each experiment.
-
Assay-Specific Variability: The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence the IC50 value. Ensure the chosen assay is appropriate for your experimental goals and that you are following a standardized protocol.
-
Incubation Time: The duration of drug exposure will directly affect the IC50 value. Standardize the incubation time across all experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no cellular response to this compound | 1. Incorrect compound concentration: Calculation error or degradation of the compound. 2. Poor compound solubility: Precipitation of this compound in the culture medium. 3. Cell line resistance: The chosen cell line may be insensitive to the effects of this compound. | 1. Verify calculations and use a freshly prepared stock solution. Confirm the purity of the this compound. 2. Ensure the final DMSO concentration is sufficient to maintain solubility without being toxic to the cells. Visually inspect the media for any precipitate after adding the compound. 3. Research the sensitivity of your cell line to similar compounds or test a different, more sensitive cell line. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate. 2. Edge effects: Evaporation from the outer wells of the plate. 3. Pipetting errors: Inaccurate dispensing of cells, media, or compound. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, perform serial dilutions in a separate plate before adding to the cell plate. |
| Unexpected cell death in control wells | 1. DMSO toxicity: The concentration of DMSO in the final culture medium is too high. 2. Contamination: Mycoplasma or bacterial contamination. 3. Poor cell health: Cells were not healthy at the time of the experiment. | 1. Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your cell line. Ensure the final DMSO concentration is below this limit. 2. Regularly test your cell cultures for mycoplasma contamination. Practice good aseptic technique. 3. Only use cells that are in the logarithmic growth phase and show normal morphology. |
| Inconsistent Western blot results for pathway proteins (e.g., p53, Nrf2, NF-κB) | 1. Suboptimal antibody performance: The primary or secondary antibody is not specific or sensitive enough. 2. Issues with protein extraction or quantification: Incomplete cell lysis or inaccurate protein concentration measurement. 3. Timing of protein expression: The time point chosen for analysis may not be optimal for observing changes in the target protein. | 1. Validate your antibodies using positive and negative controls. Follow the manufacturer's recommended dilutions and incubation conditions. 2. Use an appropriate lysis buffer and protein quantification assay. Ensure equal protein loading in each lane. 3. Perform a time-course experiment to determine the optimal time point to observe changes in the expression of your target proteins after this compound treatment. |
Quantitative Data
The following table summarizes the reported IC50 values for this compound in a human cancer cell line.
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| A2780 (Ovarian Cancer) | MTT | 24 hours | > 100 µM (Significant viability reduction at 50 & 100 µM) | [1][4] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, Nrf2, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. eurjther.com [eurjther.com]
- 2. CAS 112516-05-9 | this compound [phytopurify.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the dosage of Tubuloside A for preclinical animal studies
Technical Support Center: Tubuloside A Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of this compound in preclinical animal models. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should be aware of when designing my study?
A1: this compound has been shown to exert protective effects against cellular damage, particularly oxidative injury, through the activation of the Nrf2/HO-1 signaling pathway. In preclinical models of hepato-nephro injury, this compound treatment led to the upregulation of antioxidant genes such as Nrf2 (Nuclear factor erythroid 2-related factor 2), HO-1 (Heme oxygenase-1), and NQO-1.[1] Concurrently, it downregulates the expression of pro-inflammatory and pro-apoptotic markers, including NF-κB, TNF-α, IL-1β, IL-6, Caspase-3, and Bax, while increasing the anti-apoptotic protein Bcl-2.[1] This mechanism suggests its potential as a therapeutic agent in diseases with an underlying oxidative stress and inflammatory component.
Q2: I am starting a new in vivo study. What is a recommended starting dose for this compound?
A2: Specific, universally effective doses for this compound are not well-established across different animal models and disease states. The optimal dose depends heavily on the species, disease model, and intended therapeutic effect. Therefore, a pilot dose-ranging study is strongly recommended. Based on studies of similar compounds and general practices, a starting range for mice or rats could be between 10 mg/kg and 100 mg/kg, administered via intraperitoneal (IP) or oral (PO) routes. It is critical to include a vehicle control group and at least three dose levels (e.g., low, medium, high) to determine a dose-response relationship.
Q3: How should I prepare and formulate this compound for administration?
A3: this compound is a phenylethanoid glycoside, and its solubility can be a challenge.
-
Vehicle Selection: For parenteral routes (IP, IV, SC), a common starting point is sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS). If solubility is low, co-solvents such as DMSO (dimethyl sulfoxide), followed by dilution in saline, can be used. Ensure the final concentration of the co-solvent is low (typically <5% DMSO) to avoid vehicle-induced toxicity. For oral gavage, distilled water, saline, or a 0.5% carboxymethylcellulose (CMC) solution can be effective vehicles.
-
Preparation: Always prepare the formulation fresh before each use under aseptic conditions.[2] If using a co-solvent, first dissolve the this compound powder in the co-solvent and then slowly add the aqueous vehicle while vortexing to prevent precipitation. The solution should be clear and free of visible particles.
-
Improving Solubility: For compounds with poor aqueous solubility, formulation aids like cyclodextrins can be explored to improve bioavailability.[3]
Q4: What are the known pharmacokinetic (PK) properties of this compound?
A4: There is limited publicly available pharmacokinetic data specifically for this compound. However, studies on structurally related phenylethanoid glycosides, such as Tubeimoside I, have shown poor oral bioavailability (around 1%) in mice, suggesting extensive first-pass metabolism or poor absorption from the gastrointestinal tract.[4][5] When planning experiments, consider that the route of administration will significantly impact bioavailability. Intravenous or intraperitoneal injections will likely result in higher systemic exposure compared to oral gavage. A pilot PK study is recommended to determine key parameters like Cmax, Tmax, half-life (t1/2), and bioavailability in your specific animal model.
Table 1: Pharmacokinetic Parameters of Related Compounds (for reference)
| Compound | Animal Model | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Tubeimoside I | ICR Mice | Oral | 1.8 ± 1.3 | 2.3 ± 0.5 | ~1.0 | [5] |
| Tubeimoside I | Rats | Oral | 2.85 ± 1.69 | 4.60 ± 3.88 | Not Reported | [6] |
| Tubuloside B | Rats | IV | N/A | Not Reported | N/A | [7] |
Note: This data is for related compounds and should be used for reference only. Researchers must determine the PK profile for this compound in their specific model.
Troubleshooting Guide
Problem: I am not observing a therapeutic effect with this compound.
Problem: Animals are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Reduce the Dose: This is the most critical first step. The observed effects may be due to on-target toxicity at a high dose or off-target effects.
-
Check the Vehicle: If using co-solvents like DMSO, ensure the final concentration is well below established toxic levels. Run a separate control group with only the vehicle to rule out its effects.
-
Refine Administration Technique: For IP injections, ensure the injection is in the correct quadrant to avoid puncturing organs. For oral gavage, use appropriate technique and tube size to prevent esophageal or gastric injury.[8]
-
Monitor Closely: Implement a scoring system to monitor animal welfare daily. If severe signs of toxicity are observed, humane endpoints should be utilized.
Experimental Protocols
Protocol: Pilot Dose-Ranging and Acute Toxicity Study
This protocol is designed to establish a preliminary effective dose range and assess the acute toxicity profile, including the Lethal Dose 50 (LD50).[9][10]
Methodology:
-
Animal Model: Use healthy, age-matched, and sex-matched animals (e.g., 8-10 week old male C57BL/6 mice).
-
Grouping: Divide animals into at least 5 groups (n=3-5 per group): one vehicle control group and four this compound dose groups (e.g., 50, 150, 500, 2000 mg/kg).
-
Administration: Administer a single dose of the assigned treatment via the intended experimental route (e.g., oral gavage).[11]
-
Observation: Monitor animals continuously for the first 4 hours, then periodically for up to 14 days. Record all signs of toxicity, morbidity, and mortality.
-
Data Analysis:
-
The Maximum Tolerated Dose (MTD) is the highest dose that does not cause significant toxicity or more than 10% weight loss.
-
The LD50 is the statistically calculated dose at which 50% of the animals are expected to die.[12] This data is crucial for understanding the compound's safety margin.
-
Select three well-tolerated doses below the MTD for subsequent efficacy studies.
-
Table 2: General Guidelines for Administration Volumes in Rodents
| Route | Mouse (25g) | Rat (250g) |
|---|---|---|
| Oral (gavage) | 0.25 mL (max 0.5 mL) | 2.5 mL (max 5.0 mL) |
| Intraperitoneal (IP) | 0.25 mL (max 0.5 mL) | 2.5 mL (max 5.0 mL) |
| Intravenous (IV) | 0.125 mL (bolus) | 1.25 mL (bolus) |
| Subcutaneous (SC) | 0.25 mL | 2.5 mL |
Adapted from references[8][11]. Volumes should be minimized where possible.
References
- 1. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucsb.edu [research.ucsb.edu]
- 3. A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Bioavailability Study of Tubeimoside I in ICR Mice by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]
- 7. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downstate.edu [downstate.edu]
- 9. Acute toxicity testing | NC3Rs [nc3rs.org.uk]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. chemsafetypro.com [chemsafetypro.com]
Mitigating potential degradation of Tubuloside A during storage and handling
This technical support center provides guidance on the proper storage, handling, and troubleshooting of potential degradation of Tubuloside A for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.[1] Following these recommendations is crucial to minimize degradation.
Q2: What are the primary factors that can cause this compound degradation?
This compound belongs to the phenylethanoid glycoside (PhG) class of compounds, which are known to be susceptible to degradation under certain conditions. The primary factors that can accelerate degradation are:
-
Elevated Temperature: Higher temperatures significantly increase the rate of degradation.
-
High pH (Alkaline Conditions): PhGs are generally less stable in alkaline solutions.
-
Light Exposure: Photodegradation can occur, so it is essential to protect this compound from light.
Studies on related PhGs have shown that degradation follows first-order kinetics, with the rate increasing significantly at higher temperatures and pH levels.[2][3][4]
Q3: What are the likely degradation pathways for this compound?
Based on studies of similar phenylethanoid glycosides, the main degradation pathways for this compound are likely hydrolysis and oxidation.[2][5]
-
Hydrolysis: This involves the cleavage of the ester and glycosidic bonds within the molecule. For instance, a related compound, acteoside, degrades into verbascoside, caffeic acid, and isoacteoside through hydrolysis.[2][4] Similarly, salidroside is known to hydrolyze to tyrosol.[2][4]
-
Oxidation: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, which can be initiated by exposure to air, light, or the presence of metal ions.
Q4: How can I detect if my this compound sample has degraded?
Degradation can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its degradation products.[6][7][8][9] Signs of degradation in an HPLC analysis would include:
-
A decrease in the peak area of this compound.
-
The appearance of new peaks corresponding to degradation products.
Visually, degradation of a this compound solution might be indicated by a change in color (e.g., yellowing or browning) or the formation of precipitate. However, analytical confirmation is necessary.
Q5: Does degradation affect the biological activity of this compound?
Yes, the degradation of phenylethanoid glycosides has been shown to reduce their biological activity. For example, the anti-hypoxia ability of a mixture of PhGs was found to decrease after degradation.[2][4] Therefore, using a degraded sample could lead to inaccurate and unreliable experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound leading to reduced potency. | 1. Prepare a fresh stock solution from solid compound stored under recommended conditions.2. Verify the purity of the stock solution using a stability-indicating HPLC method.3. Ensure that the experimental buffers are not at a high pH and that the solution is protected from light during the experiment. |
| The this compound stock solution has changed color (e.g., turned yellow/brown). | This is a potential visual indicator of oxidation or other degradation pathways. | 1. Discard the discolored solution.2. Prepare a fresh stock solution.3. When preparing new stock solutions, use high-purity solvents and consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen. |
| Precipitate has formed in the stock solution upon storage. | The compound may have degraded into less soluble products, or the solvent may have evaporated, increasing the concentration beyond its solubility limit. | 1. Do not use the solution with precipitate.2. Prepare a fresh stock solution, ensuring the vial is sealed tightly to prevent solvent evaporation.3. If solubility is an issue, consider using a different solvent system, but be mindful of its compatibility with your experimental setup and its potential impact on stability. |
| Difficulty dissolving the solid this compound. | This compound is a complex glycoside and may require specific solvents for complete dissolution. | According to supplier information, this compound is soluble in DMSO. If you encounter issues, gentle warming or sonication may aid dissolution. Ensure you are using a high-quality, anhydrous solvent. |
Experimental Protocols
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for assessing the purity of this compound and detecting any degradation. The following is a general protocol for developing such a method.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Acids (e.g., formic acid, phosphoric acid) and bases (e.g., ammonium hydroxide) for mobile phase pH adjustment
-
A C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV or PDA detector
Methodology:
-
Forced Degradation Studies: To generate degradation products, subject this compound to stress conditions. This is essential to challenge the separation capability of the HPLC method.
-
Acid Hydrolysis: Dissolve this compound in a mild acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a set period.
-
Base Hydrolysis: Dissolve this compound in a mild alkaline solution (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
HPLC Method Development:
-
Mobile Phase Selection: Start with a gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Column Selection: A C18 column is a good starting point for phenylethanoid glycosides.
-
Detection Wavelength: Determine the optimal wavelength for detecting this compound and its degradation products using a PDA detector.
-
Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve good separation between the parent compound and all degradation peaks.
-
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
The following table summarizes the stability of total phenylethanoid glycosides (TPGs) from an extract of Osmanthus fragrans, which provides an indication of the expected stability profile for this compound.
| Condition | Temperature | pH | Light | Half-life (t₁/₂) of TPGs (days) |
| Storage | 4°C | 6.0 | Dark | > 90 |
| Storage | 20°C | 6.0 | Dark | ~35 |
| Storage | 37°C | 6.0 | Dark | ~8 |
| Storage | 50°C | 6.0 | Dark | < 7 |
| Storage | 20°C | 5.0 | Dark | > 90 |
| Storage | 20°C | 7.0 | Dark | ~20 |
| Storage | 20°C | 9.0 | Dark | < 5 |
| Storage | 20°C | 6.0 | Light | ~15 |
Data adapted from a study on phenylethanoid glycosides from Osmanthus fragrans and should be used as a general guide.[2]
Visualizations
Potential Degradation Pathway of this compound
This diagram illustrates the potential degradation pathways of this compound based on the known degradation of similar phenylethanoid glycosides. The primary mechanisms are hydrolysis of the ester and glycosidic linkages.
Caption: Potential Hydrolytic Degradation of this compound.
Troubleshooting Workflow for Suspected Degradation
This workflow provides a logical sequence of steps to follow if you suspect that your this compound sample has degraded.
Caption: Troubleshooting Workflow for this compound Degradation.
Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action
Based on the known anti-inflammatory effects of related phenylethanoid glycosides like Tubuloside B, this diagram illustrates a plausible signaling pathway for this compound. It is hypothesized that this compound may inhibit inflammatory responses by targeting key signaling molecules like those in the MAPK pathway.
Caption: Hypothetical Anti-inflammatory Signaling Pathway of this compound.
References
- 1. Tubuloside B, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of purification protocols to remove impurities from Tubuloside A extracts
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining purification protocols for Tubuloside A extracts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Question | Answer |
| 1. Why is the recovery yield of this compound consistently low after column chromatography? | Several factors could contribute to low recovery yields during column chromatography. Compound Instability: this compound may be sensitive to the stationary phase (e.g., silica gel)[1]. Consider running a 2D TLC to check for degradation on the silica plate[1]. If instability is confirmed, you might need to switch to a less acidic stationary phase like alumina or deactivated silica gel. Improper Solvent System: The elution solvent may not be optimal. If the solvent is too weak, your compound may not elute from the column at all. Conversely, if it's too strong, it might co-elute with impurities. Re-evaluate your solvent system using thin-layer chromatography (TLC) to ensure good separation. Column Overloading: Loading too much crude extract onto the column can lead to poor separation and sample loss. Try reducing the sample load. Sample Precipitation: The sample may have precipitated on the column, which can happen if it is not fully dissolved in the loading solvent or if the eluent is a poor solvent for the compound, causing a blockage. |
| 2. My HPLC analysis of purified this compound shows significant peak tailing. What could be the cause? | Peak tailing in HPLC is a common issue that can arise from several sources. Column Issues: The column itself might be the problem. Particulate contamination at the column inlet or a void volume created by poorly installed fittings can lead to distorted peak shapes[2]. Ensure all fittings are tight and properly seated[2]. Chemical Interactions: Unwanted interactions between this compound and the stationary phase can cause tailing. If using a silica-based column, residual silanol groups can interact with polar compounds. Adding a competitive base to the mobile phase or using an end-capped column can mitigate this. Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample before injection. Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of your compound and its interaction with the stationary phase. Optimizing the mobile phase pH can often improve peak shape. |
| 3. After recrystallization, the purity of my this compound has not improved. What went wrong? | A failed recrystallization can often be traced back to the choice of solvent or the cooling process. Incorrect Solvent Choice: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[3]. If the compound is too soluble at low temperatures, you will get poor recovery. If it is not soluble enough at high temperatures, you may use an excessive amount of solvent. Cooling Too Rapidly: Cooling the solution too quickly can cause the compound to "crash out" of solution, trapping impurities within the crystals[3]. Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize purity[4]. Insufficient Solvent: If you don't use enough solvent to fully dissolve the solid at high temperature, the undissolved solid will be contaminated with impurities. Ensure all of the solid is dissolved before cooling[4]. Incomplete Removal of Impurities: Some impurities may have very similar solubility profiles to this compound, making them difficult to remove by recrystallization alone[5]. In such cases, an additional purification step, like a second column chromatography, might be necessary[5]. |
| 4. I suspect my this compound is degrading during the purification process. How can I confirm this and prevent it? | This compound, as a phenylethanoid glycoside, can be susceptible to degradation under certain conditions. pH Sensitivity: Glycosidic bonds can be hydrolyzed under acidic conditions. It's important to maintain a neutral pH throughout the extraction and purification process. Some compounds show maximum stability in a specific pH range (e.g., pH 3-5)[6]. Oxidation: Phenolic compounds are prone to oxidation. Minimizing exposure to air and light, and using degassed solvents can help prevent oxidative degradation. Consider adding an antioxidant if compatible with your workflow. Temperature: High temperatures can accelerate degradation. Use the lowest effective temperature for extraction and solvent removal. Confirmation of Degradation: You can monitor for degradation using analytical techniques like HPLC or TLC. The appearance of new peaks or spots over time or after a specific step is indicative of degradation[1][6]. Comparing the sample to a reference standard is also recommended. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are the common impurities found in crude this compound extracts? | Crude extracts of Cistanche tubulosa contain a variety of other compounds. The most common impurities are other phenylethanoid glycosides with similar structures, such as echinacoside, acteoside, and isoacteoside[7][8][9]. Other potential impurities include polysaccharides, lignans, and iridoids, which are also naturally present in the plant material[10][11]. |
| 2. How can I determine the purity of my this compound sample? | High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound[8][][13]. Other analytical methods that can be used include Thin-Layer Chromatography (TLC) for a quick qualitative assessment, Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment against a known standard[9][]. |
| 3. What is a suitable solvent system for the recrystallization of this compound? | The ideal solvent for recrystallization is one where this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures[3][14]. While specific solvent systems for this compound are not extensively detailed in the provided results, a common approach for polar glycosides involves using a polar protic solvent like ethanol or methanol, potentially with the addition of water as an anti-solvent to induce crystallization upon cooling[14]. Screening various solvents and solvent mixtures is recommended to find the optimal conditions. |
| 4. What are the key steps in a general purification protocol for this compound? | A typical purification process starts with a crude extract from Cistanche tubulosa. This extract is often produced through steps like water extraction, concentration, and ethanol precipitation[7]. The resulting crude solid is then subjected to one or more chromatographic steps, such as column chromatography over silica gel or other resins, to separate this compound from other glycosides. A final polishing step of recrystallization is often employed to achieve high purity[5][14]. |
Quantitative Data Summary
The following table summarizes quantitative data relevant to the analysis and composition of Cistanche tubulosa extracts.
| Parameter | Value/Range | Context | Source |
| Total Phenylethanoid Glycosides | 73.5% - 79.8% | Content in seven batches of a water extract of C. tubulosa. | [7] |
| Echinacoside Content | 31.9% - 38.9% | A major glycoside component in the same water extract. | [7] |
| This compound Purity Standard | 95% ~ 99% | Purity of commercially available this compound reference standards. | [9] |
| Analytical Concentration Ranges (HPLC) | 0.0005–0.1518 mg/mL | Linearity range for quantifying this compound in an HPLC analysis. | [8] |
Experimental Protocols
General Protocol for Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility.[14]
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the impure this compound powder in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves[15][4]. Add more solvent in small increments only if necessary to achieve full dissolution[4].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals[15]. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation[4].
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals completely to remove any residual solvent.
Protocol for Purity Analysis by HPLC
This protocol outlines a general method for analyzing the purity of a this compound sample.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Create a series of dilutions for a calibration curve.
-
Accurately weigh and dissolve the purified this compound sample in the same solvent to a known concentration within the calibration range[8].
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used for separating phenylethanoid glycosides.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A standard flow rate (e.g., 1.0 mL/min).
-
Detection: UV detection at a wavelength where phenylethanoid glycosides show strong absorbance (e.g., ~330 nm).
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve and determine the retention time of this compound.
-
Inject the purified sample.
-
Identify the this compound peak based on the retention time.
-
Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting low purity after recrystallization.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. DSpace [cora.ucc.ie]
- 6. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 8. A Novel Strategy for Screening Active Components in Cistanche tubulosa Based on Spectrum-Effect Relationship Analysis and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 112516-05-9 | this compound [phytopurify.com]
- 10. researchgate.net [researchgate.net]
- 11. Green Spring Technology Cistanche Tubulosa Extract: Scientifically Extracted, Empowering Health Product Innovation [ko.greenspringnatural.com]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. mt.com [mt.com]
- 15. m.youtube.com [m.youtube.com]
Addressing challenges in the scale-up production of Tubuloside A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of Tubuloside A.
Troubleshooting Guide
This guide addresses specific challenges that may be encountered during the extraction, purification, and synthesis of this compound on a larger scale.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Inefficient cell lysis and extraction from plant material (e.g., Cistanche tubulosa).[1] 2. Degradation of this compound due to improper temperature or pH during extraction. 3. Suboptimal solvent-to-solid ratio. | 1. Optimize mechanical disruption of plant material (e.g., grinding, homogenization). Consider enzyme-assisted extraction to improve cell wall breakdown. 2. Maintain extraction temperature below 50°C. Buffer the extraction solvent to a pH of 6.0-7.0. 3. Systematically evaluate different solvent-to-solid ratios (e.g., 10:1, 20:1, 30:1 v/w) to determine the optimal condition for scale-up. |
| Poor Purity After Initial Extraction | 1. Co-extraction of significant amounts of impurities such as pigments, lipids, and other glycosides.[2] 2. Use of a non-selective extraction solvent. | 1. Introduce a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids. 2. Employ a selective solvent system. While ethanol/methanol-water mixtures are common, explore different ratios to maximize this compound solubility while minimizing impurity co-extraction. |
| Inefficient Chromatographic Purification | 1. Overloading of the chromatography column. 2. Poor separation from structurally similar phenylethanoid glycosides (e.g., Echinacoside, Acteoside).[1] 3. Irreversible adsorption of this compound onto the stationary phase. | 1. Determine the loading capacity of the selected resin at the lab scale before scaling up. Do not exceed 80% of the determined capacity. 2. Utilize a multi-step purification strategy. Consider an initial purification on macroporous resin followed by high-performance counter-current chromatography (HPCCC) or preparative HPLC. 3. Evaluate different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. The addition of a small percentage of acid (e.g., 0.1% formic acid) can improve peak shape and recovery. |
| Product Degradation During Solvent Removal | 1. Thermal degradation from high temperatures during evaporation. 2. Hydrolysis of ester or glycosidic linkages due to residual acid or base. | 1. Use a rotary evaporator under reduced pressure to keep the temperature below 40°C. For larger volumes, consider thin-film evaporation. 2. Neutralize the solution before concentration. |
| Variability Between Batches | 1. Inconsistent quality of raw plant material.[3] 2. Deviations in process parameters (temperature, time, solvent ratios) during scale-up.[4] | 1. Establish strict quality control specifications for the botanical source, including this compound content and impurity profile. 2. Implement robust process analytical technology (PAT) to monitor critical process parameters in real-time.[4] |
| Difficulty in Final Product Precipitation/Crystallization | 1. Presence of amorphous impurities inhibiting crystal formation. 2. Supersaturation not achieved or maintained. | 1. Ensure high purity (>95%) before attempting crystallization. Consider a final polishing step with preparative HPLC if necessary. 2. Experiment with different anti-solvents and seeding strategies. |
Frequently Asked Questions (FAQs)
1. What are the key chemical properties of this compound relevant to its production?
This compound is a phenylethanoid glycoside with the following properties:
-
Molecular Formula: C37H48O21[1]
-
Molecular Weight: 828.77 g/mol [1]
-
Solubility: Soluble in DMSO, methanol, and ethanol; sparingly soluble in water.[5][6]
-
Stability: Sensitive to high temperatures and extreme pH, which can lead to hydrolysis of its ester and glycosidic bonds.
2. What are the primary sources for this compound extraction?
The primary natural source of this compound is the stem of Cistanche species, particularly Cistanche tubulosa.[1][7]
3. What are the major challenges in scaling up this compound production?
The main challenges include:
-
Process Reproducibility: Ensuring consistency in yield and purity when moving from laboratory to production scale.[4]
-
Purification: Efficiently separating this compound from other structurally related phenylethanoid glycosides present in the crude extract.
-
Cost-Effectiveness: Optimizing solvent usage and energy consumption to make the process economically viable.[4]
-
Technology Transfer: Effectively transferring the process from R&D to manufacturing, which requires clear documentation and communication.[4]
4. What analytical techniques are recommended for in-process control and final product analysis?
-
High-Performance Liquid Chromatography (HPLC): With a UV detector (DAD or VWD) for quantification and purity assessment. A C18 column is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and characterization of the final product and any impurities.
-
Nuclear Magnetic Resonance (NMR): For structural elucidation and confirmation of the final compound.
Experimental Protocols
Protocol 1: Lab-Scale Extraction and Purification of this compound
This protocol is intended for initial lab-scale work and optimization before scaling up.
-
Extraction:
-
Air-dry and powder the stems of Cistanche tubulosa.
-
Macerate the powder in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process twice more on the plant material.
-
Combine the filtrates and concentrate under reduced pressure at 40°C to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of water.
-
Load the aqueous solution onto a pre-conditioned macroporous resin column (e.g., Amberlite XAD-7).
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the phenylethanoid glycosides with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%).
-
Collect fractions and monitor by HPLC to identify those containing this compound.
-
Combine the this compound-rich fractions and concentrate.
-
Further purify the enriched fraction using preparative HPLC on a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).
-
Visualizations
Diagram 1: Generalized Biosynthetic Pathway of Phenylethanoid Glycosides
This diagram illustrates the general biosynthetic route leading to phenylethanoid glycosides like this compound, starting from L-tyrosine.[8][9]
Caption: Generalized biosynthetic pathway of this compound.
Diagram 2: Experimental Workflow for this compound Extraction and Purification
This workflow outlines the key stages in the isolation of this compound from its natural source.
Caption: Workflow for this compound extraction and purification.
Diagram 3: Logical Troubleshooting Flow for Low Purity
This diagram provides a logical approach to troubleshooting issues related to low product purity.
Caption: Troubleshooting flow for low purity of this compound.
References
- 1. CAS 112516-05-9 | this compound [phytopurify.com]
- 2. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idbs.com [idbs.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound CAS#: 112516-05-9 [amp.chemicalbook.com]
- 7. This compound | C37H48O21 | CID 21637830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Complete pathway elucidation of echinacoside in Cistanche tubulosa and de novo biosynthesis of phenylethanoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Tubuloside A and Echinacoside Bioactivity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bioactive properties of two prominent phenylethanoid glycosides, Tubuloside A and Echinacoside. Both compounds, often isolated from medicinal plants like Cistanche tubulosa, have garnered significant interest for their therapeutic potential. This document summarizes key experimental data on their neuroprotective, anti-inflammatory, and antioxidant activities, details the underlying experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data on the bioactivities of this compound and Echinacoside, drawing from various in vitro and in vivo studies. It is important to note that while extensive quantitative data is available for echinacoside, similar specific data for this compound is less prevalent in the current literature. In such cases, data for the closely related compound, Tubuloside B, is provided as a reference point for the potential activity of this compound.
| Bioactivity | Compound | Cell Line/Model | Key Parameter | Result |
| Neuroprotection | Echinacoside | PC12 cells (H₂O₂-induced) | Cell Viability | Markedly protected cells from H₂O₂-induced damage[1] |
| PC12 cells (MPP+-induced) | Cell Viability | Attenuated MPP+-induced cytotoxicity[2][3] | ||
| Tubuloside B | PC12 cells (MPP+-induced) | Cell Viability | Markedly attenuated MPP+-induced cytotoxicity[2][3] | |
| Anti-inflammatory | Echinacoside | RAW 264.7 (LPS-induced) | NO Inhibition | IC50 values in the range of 12.20–19.91 μM for some phenylethanoid glycosides[4][5] |
| Tubuloside B | RAW 264.7 (LPS+IFN-γ-induced) | NO Scavenging | Exerted substantial NO scavenging effect[6][7] | |
| Antioxidant | Echinacoside | DPPH Assay | IC50 | Data not consistently reported in IC50 values. |
| This compound | Rat Model (Diclofenac-induced) | Oxidative Stress Markers | Reduced oxidative stress markers[8] |
Key Bioactivities and Signaling Pathways
Neuroprotective Effects
Both echinacoside and its structural analogs have demonstrated significant neuroprotective properties. Studies on PC12 cells, a common model for neuronal cells, show that these compounds can protect against neurotoxin-induced damage.[1][9][10] The underlying mechanism often involves the activation of the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses.
References
- 1. xjcistanche.com [xjcistanche.com]
- 2. Tubuloside B from Cistanche salsa rescues the PC12 neuronal cells from 1-methyl-4-phenylpyridinium ion-induced apoptosis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xjcistanche.com [xjcistanche.com]
- 4. d-nb.info [d-nb.info]
- 5. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tubuloside B, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Four Phenylethanoid Glycosides on H₂O₂-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Hepatoprotective Effects of Tubuloside A and Silymarin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatoprotective properties of Tubuloside A and the well-established silymarin, supported by experimental data.
Introduction
Liver disease remains a significant global health challenge. The search for effective hepatoprotective agents has led to the investigation of numerous natural compounds. Silymarin, a flavonoid complex from milk thistle (Silybum marianum), is a widely used and extensively studied hepatoprotective agent.[1] More recently, phenylethanoid glycosides like this compound, isolated from plants such as Cistanche tubulosa, have emerged as promising candidates for liver protection.[2] This guide offers a detailed comparison of the hepatoprotective effects of this compound and silymarin, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental data supporting their use.
Quantitative Data Comparison
The following table summarizes the key quantitative data from a preclinical study investigating the effect of this compound on diclofenac-induced liver injury in rats, alongside representative data for silymarin's effects in a similar model for comparative purposes.
| Parameter | Control Group | Toxin-Induced Group | This compound Treated Group | Silymarin Treated Group (Representative Data) |
| Liver Function Enzymes | ||||
| Alanine Aminotransferase (ALT) (U/L) | Normal | Significantly Elevated | Significantly Reduced[3][4] | Significantly Reduced[1] |
| Aspartate Aminotransferase (AST) (U/L) | Normal | Significantly Elevated | Significantly Reduced[3][4] | Significantly Reduced[1] |
| Alkaline Phosphatase (ALP) (U/L) | Normal | Significantly Elevated | Significantly Reduced[3][4] | Significantly Reduced |
| Oxidative Stress Markers | ||||
| Malondialdehyde (MDA) (nmol/mg protein) | Low | Significantly Increased | Significantly Decreased[3] | Significantly Decreased |
| Glutathione (GSH) (µmol/g protein) | High | Significantly Decreased | Significantly Increased[3] | Significantly Increased[1] |
| Superoxide Dismutase (SOD) (U/mg protein) | High | Significantly Decreased | Significantly Increased[3] | Significantly Increased |
| Catalase (CAT) (U/mg protein) | High | Significantly Decreased | Significantly Increased[3] | Significantly Increased |
| Inflammatory Markers (mRNA Expression) | ||||
| Tumor Necrosis Factor-alpha (TNF-α) | Low | Significantly Increased | Significantly Decreased[3] | Significantly Decreased[1] |
| Interleukin-6 (IL-6) | Low | Significantly Increased | Significantly Decreased[3] | Significantly Decreased |
| Interleukin-1β (IL-1β) | Low | Significantly Increased | Significantly Decreased[3] | Significantly Decreased |
| Nuclear Factor kappa B (NF-κB) | Low | Significantly Increased | Significantly Decreased[3] | Significantly Decreased[1] |
Mechanisms of Action
Both this compound and silymarin exert their hepatoprotective effects through multiple mechanisms, primarily centered around antioxidant and anti-inflammatory pathways.
This compound: The primary mechanism of action for this compound involves the activation of the Nrf2/HO-1 signaling pathway.[3][4] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By upregulating Nrf2, this compound enhances the cellular antioxidant defense system, leading to increased levels of enzymes like superoxide dismutase (SOD) and catalase (CAT), and the antioxidant molecule glutathione (GSH).[3] This, in turn, mitigates oxidative stress and reduces lipid peroxidation. Furthermore, this compound has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting the NF-κB signaling pathway.[3]
Silymarin: Silymarin's hepatoprotective actions are well-documented and multifaceted. It is a potent antioxidant that scavenges free radicals and inhibits lipid peroxidation.[1] Silymarin also enhances the cellular antioxidant defense by increasing the synthesis of glutathione.[1] Its anti-inflammatory properties are attributed to the inhibition of the NF-κB pathway, which leads to a reduction in the production of inflammatory cytokines.[1] Additionally, silymarin exhibits antifibrotic activity by inhibiting the proliferation of hepatic stellate cells, the primary cell type responsible for liver fibrosis. It also stabilizes hepatocyte membranes, preventing the entry of toxins.[1]
Experimental Protocols
This compound Hepatoprotective Effect Evaluation
This protocol is based on a study investigating the effect of this compound on diclofenac-induced hepatotoxicity in rats.[3][4]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Liver Injury: Diclofenac (DF), a nonsteroidal anti-inflammatory drug known to cause liver damage, was administered intraperitoneally (i.p.) at a dose of 50 mg/kg on the 4th and 5th days of the experiment.[3][4]
-
Treatment: this compound (TA) was administered i.p. at a dose of 1 mg/kg for 5 consecutive days.[3][4]
-
Biochemical Analysis: At the end of the experiment, blood and liver tissue samples were collected. Plasma levels of ALT, AST, and ALP were measured to assess liver function.[3][4]
-
Oxidative Stress and Inflammatory Marker Analysis: Liver tissue homogenates were used to measure levels of MDA, GSH, SOD, and catalase. The mRNA expression of Nrf2, HO-1, NQO-1, TNF-α, IL-6, IL-1β, and NF-κB was determined by quantitative real-time PCR.[3]
-
Histopathological Examination: Liver tissue sections were stained with hematoxylin and eosin (H&E) to evaluate the extent of liver damage.
Representative Silymarin Hepatoprotective Effect Evaluation
This is a general protocol based on numerous preclinical studies on silymarin.
-
Animal Model: Typically Wistar or Sprague-Dawley rats.
-
Induction of Liver Injury: Common hepatotoxins used include carbon tetrachloride (CCl4), acetaminophen, or ethanol. For instance, CCl4 is often administered i.p. to induce acute liver injury.
-
Treatment: Silymarin is usually administered orally at doses ranging from 50 to 200 mg/kg for a specified period before and/or after toxin administration.
-
Biochemical Analysis: Measurement of serum ALT, AST, and ALP levels.
-
Oxidative Stress and Inflammatory Marker Analysis: Assessment of liver tissue for MDA, GSH, SOD, and catalase levels. Analysis of inflammatory markers like TNF-α and IL-6.
-
Histopathological Examination: H&E staining of liver sections to observe necrosis, inflammation, and steatosis.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating hepatoprotective agents.
Caption: Comparative signaling pathways of this compound and Silymarin in hepatoprotection.
Caption: General experimental workflow for evaluating hepatoprotective agents in vivo.
Conclusion
Both this compound and silymarin demonstrate significant hepatoprotective effects, primarily through their potent antioxidant and anti-inflammatory activities. Silymarin is a well-established agent with a broad spectrum of activity, including antifibrotic and membrane-stabilizing effects. This compound, while less studied, shows great promise by targeting the Nrf2/HO-1 pathway, a critical regulator of cellular defense against oxidative stress.
The available data suggests that this compound is a potent hepatoprotective compound, and its efficacy in preclinical models is comparable to that of silymarin in reducing liver enzyme levels and combating oxidative stress and inflammation. However, direct comparative studies are lacking. Future research should focus on head-to-head in vivo comparisons of this compound and silymarin using various models of liver injury to fully elucidate their relative efficacy and further explore the therapeutic potential of this compound as a novel hepatoprotective agent.
References
- 1. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubuloside B, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato-nephro oxidative injury via Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Promise of Tubuloside A in Parkinson's Disease Models: A Comparative Analysis
For Immediate Release
Shanghai, China – November 18, 2025 – In the relentless pursuit of disease-modifying therapies for Parkinson's disease (PD), researchers are increasingly turning their attention to natural compounds with neuroprotective potential. This guide provides a comprehensive comparison of the emerging therapeutic candidate, Tubuloside A, with established and other investigational neuroprotective agents. While direct experimental data on this compound in Parkinson's disease models remains nascent, this report synthesizes findings from closely related compounds and draws comparisons with leading alternatives, offering a data-driven perspective for researchers, scientists, and drug development professionals.
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. Current treatments primarily manage symptoms, leaving a critical unmet need for therapies that can slow or halt the underlying disease progression. This comparative guide delves into the preclinical evidence for this compound and its analogs, alongside a critical evaluation of alternative neuroprotective strategies, including Rasagiline, Minocycline, and Tovophyllin A.
Comparative Efficacy of Neuroprotective Compounds in Preclinical Parkinson's Disease Models
To provide a clear and objective comparison, the following tables summarize the quantitative data from key preclinical studies on the neuroprotective effects of Tubeimoside I (a close analog of this compound), Rasagiline, Minocycline, and Tovophyllin A in established animal models of Parkinson's disease.
Table 1: Neuroprotective Effects on Dopaminergic Neurons
| Compound | Animal Model | Dosage | % Protection of TH-positive Neurons in Substantia Nigra (compared to untreated model) | Reference |
| Tubeimoside I | LPS-induced Rat | 4 mg/kg/day | ~50% increase in TH+ cell number on the injected side vs. untreated LPS group | [1][2] |
| Rasagiline | MPTP-induced Mouse | 0.05 mg/kg/day | Almost complete recovery of TH-immunopositive cells | [3] |
| Minocycline | MPTP-induced Mouse | 120 mg/kg | 66% of control levels (compared to 36% in untreated MPTP group) | [4] |
| Tovophyllin A | MPTP-induced Mouse | 20 mg/kg | Significantly attenuated the loss of TH-positive neurons (specific % not stated) |
TH: Tyrosine Hydroxylase, a marker for dopaminergic neurons. MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin used to model Parkinson's disease. LPS: Lipopolysaccharide, used to induce neuroinflammation.
Table 2: Effects on Neuroinflammation
| Compound | Animal Model | Dosage | Key Anti-inflammatory Effects | Reference |
| Tubeimoside I | LPS-induced Rat | 4 mg/kg/day | Suppressed microglial activation (reduced Iba-1 and OX-42 protein levels) | [1][2] |
| Rasagiline | MPTP-induced Mouse | N/A | Data on specific inflammatory markers not readily available in the searched context. | |
| Minocycline | MPTP-induced Mouse | 120 mg/kg | Marked reductions in inducible NO synthase (iNOS) and caspase 1 expression. | [4] |
| Tovophyllin A | MPTP-induced Mouse | N/A | Data on specific inflammatory markers not readily available in the searched context. |
Iba-1 and OX-42 are markers of microglial activation.
Table 3: Improvement in Motor Function
| Compound | Animal Model | Dosage | Behavioral Test | Outcome | Reference |
| Tubeimoside I | LPS-induced Rat | 4 mg/kg/day | Apomorphine-induced rotations | Significant reduction in rotations at 4 weeks | [1][2] |
| Rasagiline | MPTP-induced Mouse | N/A | Behavioral data not specified in the provided context. | ||
| Minocycline | MPTP-induced Mouse | N/A | Behavioral data not specified in the provided context. | ||
| Tovophyllin A | MPTP-induced Mouse | 20 mg/kg | Rotarod test | Significantly attenuated behavioral dysfunctions (specific data not stated) |
Unraveling the Mechanisms: Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are mediated by their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
The Hypothesized Mechanism of this compound
Based on studies of its analogs, Tubeimoside I and Tubuloside B, this compound is hypothesized to exert its neuroprotective effects primarily through the inhibition of neuroinflammation. The proposed signaling cascade involves the suppression of key inflammatory pathways such as NF-κB and MAPK (p38 and ERK1/2), which are known to be activated in the brains of Parkinson's disease patients and contribute to dopaminergic neuron death.
Hypothesized anti-inflammatory pathway of this compound.
Comparative Signaling Pathways of Alternative Neuroprotective Agents
In contrast, other neuroprotective agents operate through different, albeit sometimes overlapping, mechanisms.
-
Rasagiline , a monoamine oxidase B (MAO-B) inhibitor, primarily increases dopamine levels in the brain. Its neuroprotective effects are also attributed to the activation of survival pathways, including the tyrosine kinase receptor (Trk) signaling pathway.[3][5]
Mechanism of action of Rasagiline.
-
Minocycline , a tetracycline antibiotic, exhibits broad anti-inflammatory and anti-apoptotic properties. It has been shown to inhibit microglial activation and reduce the expression of pro-inflammatory mediators like iNOS and caspases.[4]
Anti-inflammatory and anti-apoptotic pathways of Minocycline.
-
Tovophyllin A has demonstrated neuroprotective effects by modulating the Akt/GSK-3β signaling pathway, which is crucial for cell survival and is often dysregulated in Parkinson's disease.
Pro-survival signaling pathway of Tovophyllin A.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
MPTP-Induced Parkinson's Disease Mouse Model
This widely used protocol employs the neurotoxin MPTP to induce a reliable model of Parkinson's disease in mice.
Workflow for the MPTP mouse model of Parkinson's disease.
Procedure:
-
Animal Selection: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Administration: A typical regimen involves intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) dissolved in saline. Four injections are administered at 2-hour intervals on a single day.
-
Post-Toxin Monitoring: Animals are monitored for 7 to 21 days to allow for the development of the dopaminergic lesion.
-
Outcome Measures:
-
Behavioral Analysis: Motor coordination and balance are assessed using tests like the rotarod.
-
Neurochemical Analysis: Striatal dopamine and its metabolites are quantified using High-Performance Liquid Chromatography (HPLC).
-
Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is determined by immunohistochemistry to quantify dopaminergic neuron loss.
-
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is essential for visualizing and quantifying the loss of dopaminergic neurons.
Workflow for TH immunohistochemistry.
Procedure:
-
Tissue Preparation: Brains are fixed by transcardial perfusion with 4% paraformaldehyde (PFA), post-fixed, and then cryoprotected. Coronal sections of the substantia nigra are cut on a cryostat.
-
Staining: Sections are incubated with a primary antibody against tyrosine hydroxylase (TH). This is followed by incubation with a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection (e.g., DAB).
-
Quantification: The number of TH-positive neurons is counted using unbiased stereological methods to ensure accurate quantification of cell loss.
Conclusion and Future Directions
While direct evidence for this compound in Parkinson's disease models is still emerging, the data from its analogs, Tubeimoside I and Tubuloside B, strongly suggest a potent anti-inflammatory and neuroprotective mechanism of action. The comparative analysis presented here indicates that this class of compounds holds significant promise, with efficacy in preclinical models that is comparable to other well-studied neuroprotective agents.
Future research should focus on validating the neuroprotective effects of this compound in gold-standard toxin-based models of Parkinson's disease, such as the MPTP mouse model. Head-to-head comparative studies with other neuroprotective agents, using standardized protocols and a comprehensive set of behavioral, neurochemical, and histological endpoints, will be crucial to fully elucidate its therapeutic potential. The exploration of this compound and its derivatives represents a promising avenue in the development of novel, disease-modifying therapies for Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Tubeimoside I Protects Dopaminergic Neurons Against Inflammation-Mediated Damage in Lipopolysaccharide (LPS)-Evoked Model of Parkinson’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minocycline prevents nigrostriatal dopaminergic neurodegeneration in the MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rasagiline promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tubuloside A and Acteoside in Mitigating Oxidative Stress
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antioxidant compounds is critical for advancing therapeutic strategies against oxidative stress-related diseases. This guide provides a detailed comparison of the efficacy of Tubuloside A and acteoside, two prominent phenylethanoid glycosides, in reducing oxidative stress, supported by experimental data and mechanistic insights.
At a Glance: Key Antioxidant Activities
Both this compound and acteoside exhibit significant antioxidant properties, primarily through direct radical scavenging and the modulation of endogenous antioxidant defense systems. While both compounds are potent, available data suggests subtle differences in their efficacy depending on the specific type of oxidative stress and the assay method used.
| Antioxidant Assay | This compound | Acteoside | Reference Compound |
| Inhibition of Plasma Lipid Peroxidation (TBARS assay) | |||
| IC50 (µg/mL) | ~25 µg/mL | ~10 µg/mL | |
| DPPH Radical Scavenging | Data not available for direct comparison | IC50: 11.4 µM | |
| ABTS Radical Scavenging | Data not available for direct comparison | IC50: > Trolox | Trolox |
| Cellular Antioxidant Activity (CAA) | Data not available | CAA value: 85.1 ± 0.7 | Quercetin (Positive Control) |
In-Depth Analysis of Antioxidant Efficacy
Direct Radical Scavenging Activity
Direct antioxidant activity is often measured by the ability of a compound to scavenge synthetic radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Acteoside has been extensively studied and demonstrates potent radical scavenging capabilities. In multiple studies, it has shown low IC50 values in both DPPH and ABTS assays, indicating high efficacy. For instance, in one study, acteoside exhibited a DPPH radical scavenging IC50 of 11.4 µM.[1] Its activity in the ABTS assay has been reported to be superior to that of Trolox, a water-soluble analog of vitamin E commonly used as a standard.[2]
This compound has also been reported to possess strong free radical scavenging activities. One study mentioned that this compound shows stronger free radical scavenging activities than alpha-tocopherol on the DPPH radical and superoxide anion radical. However, specific IC50 values from direct comparative studies with acteoside are lacking.
Inhibition of Lipid Peroxidation
A key indicator of oxidative damage is lipid peroxidation, the process where free radicals attack lipids in cell membranes. The thiobarbituric acid reactive substances (TBARS) assay is commonly used to quantify this damage.
A direct comparative study on the inhibition of H2O2/Fe-induced plasma lipid peroxidation revealed that both this compound and acteoside are effective inhibitors. In this assay, acteoside demonstrated a lower IC50 value (approximately 10 µg/mL) compared to this compound (approximately 25 µg/mL), suggesting that acteoside may be more potent in preventing lipid peroxidation under these specific conditions.[3]
Cellular Antioxidant Activity
Cellular antioxidant activity (CAA) assays measure the ability of a compound to mitigate oxidative stress within a cellular environment, providing a more biologically relevant assessment.
Acteoside has been evaluated using the CAA assay, demonstrating a significant ability to reduce intracellular reactive oxygen species (ROS). One study reported a CAA value of 85.1 ± 0.7 for acteoside, which was higher than that of the positive control, quercetin.[4] This indicates that acteoside is readily taken up by cells and effectively neutralizes intracellular oxidants.
Currently, there is a lack of published data on the cellular antioxidant activity of This compound from comparable assays.
Mechanistic Insights: The Nrf2-ARE Signaling Pathway
A critical mechanism by which both this compound and acteoside exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response, upregulating the expression of numerous antioxidant and detoxification enzymes.
Caption: The Keap1-Nrf2-ARE signaling pathway for antioxidant defense.
Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound and acteoside, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a battery of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Both This compound and acteoside have been shown to activate this protective pathway. Studies indicate that this compound alleviates oxidative injury via the Nrf2/HO-1 pathway.[5] Similarly, acteoside has been demonstrated to inhibit oxidative stress through the Keap1/Nrf2/ARE pathway.[6] This shared mechanism underscores their importance as indirect antioxidants that bolster the cell's own defense systems.
Experimental Protocols
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a characteristic wavelength (typically 517 nm).
-
Different concentrations of the test compound (this compound or acteoside) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured. A decrease in absorbance indicates the scavenging of the DPPH radical.
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Cellular Antioxidant Activity (CAA) Assay
This assay quantifies the antioxidant activity of a compound within a cellular context.
Caption: A typical experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
-
Cell Culture: Adherent cells, such as human hepatocarcinoma (HepG2), are cultured in a 96-well microplate until they reach confluence.
-
Probe Loading: The cells are washed and then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe. Inside the cells, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cells.
-
Treatment: The cells are then treated with various concentrations of the test compound (this compound or acteoside).
-
Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce oxidative stress.
-
Fluorescence Measurement: In the presence of reactive oxygen species, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured over time using a microplate reader.
-
Calculation: The ability of the test compound to suppress the AAPH-induced fluorescence is quantified, and the CAA value is calculated, often in comparison to a standard antioxidant like quercetin.
Conclusion
Both this compound and acteoside are potent phenylethanoid glycosides with significant efficacy in reducing oxidative stress. The available evidence suggests that acteoside may exhibit superior direct radical scavenging and lipid peroxidation inhibitory activities based on the limited direct comparative data. However, both compounds effectively activate the crucial Nrf2-ARE antioxidant defense pathway, highlighting their potential as therapeutic agents.
For a more definitive comparison of their overall antioxidant potential, further head-to-head studies are warranted, particularly employing a battery of standardized in vitro assays (DPPH, ABTS, FRAP) and biologically relevant cellular models. Such research will be invaluable for guiding the selection and development of these natural compounds for applications in human health and disease prevention.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct and Indirect Antioxidant Effects of Selected Plant Phenolics in Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
A Comparative Analysis of Tubuloside A and Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Tubuloside A, a phenylethanoid glycoside, against two classes of standard anti-inflammatory drugs: nonsteroidal anti-inflammatory drugs (NSAIDs), represented by ibuprofen, and corticosteroids, represented by dexamethasone. This comparison is based on their mechanisms of action, supported by available experimental data.
Executive Summary
Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to various diseases. Standard anti-inflammatory therapies, such as NSAIDs and corticosteroids, are effective but can have significant side effects. This compound, a natural compound, presents a potentially novel anti-inflammatory agent with a distinct mechanism of action. This guide explores the current understanding of this compound's anti-inflammatory effects in comparison to established drugs, highlighting its unique therapeutic potential.
Data Presentation
The following tables summarize the key characteristics and mechanisms of this compound, ibuprofen, and dexamethasone.
Table 1: General Comparison of Anti-inflammatory Agents
| Feature | This compound | Ibuprofen (NSAID) | Dexamethasone (Corticosteroid) |
| Drug Class | Phenylethanoid Glycoside | Nonsteroidal Anti-inflammatory Drug | Corticosteroid |
| Primary Target | Nrf2/HO-1 Pathway, Nitric Oxide | Cyclooxygenase (COX) Enzymes | Glucocorticoid Receptor |
| Key Effect | Upregulation of antioxidant response, reduction of pro-inflammatory mediators | Inhibition of prostaglandin synthesis | Broad suppression of inflammatory gene expression |
| Reported Side Effects | Limited data available | Gastrointestinal issues, cardiovascular risks, kidney problems[1] | Immunosuppression, metabolic changes, osteoporosis |
Table 2: Mechanistic Comparison of Anti-inflammatory Effects
| Mechanism of Action | This compound | Ibuprofen | Dexamethasone |
| Inhibition of Pro-inflammatory Enzymes | Reduces iNOS and COX-2 expression | Directly inhibits COX-1 and COX-2 activity | Suppresses expression of iNOS and COX-2 |
| Modulation of Pro-inflammatory Cytokines | Reduces expression of IL-1β, IL-6, TNF-α | Indirectly reduces cytokine production by inhibiting prostaglandins | Suppresses the expression of a wide range of pro-inflammatory cytokines |
| Effect on Signaling Pathways | Activates Nrf2/HO-1 pathway, inhibits NF-κB | - | Inhibits NF-κB and AP-1 pathways |
| Radical Scavenging | Scavenges nitric oxide (NO) radicals | - | - |
Experimental Protocols
Detailed methodologies for key experiments to evaluate and compare the anti-inflammatory effects of these compounds are provided below.
In Vitro Anti-inflammatory Activity Assessment in Macrophages
This protocol is designed to assess the ability of test compounds to reduce the production of pro-inflammatory mediators in cultured macrophages.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of this compound, ibuprofen, or dexamethasone for 1 hour.
-
Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.
-
Data Analysis: The inhibitory effect of each compound is calculated as the percentage reduction in NO and cytokine production compared to the LPS-treated control group. IC50 values are determined from dose-response curves.
In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema Model
This in vivo model is used to evaluate the ability of a compound to reduce acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Treatment: Animals are orally administered with this compound, ibuprofen, dexamethasone, or a vehicle control one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Western Blot Analysis for Nrf2/HO-1 Pathway Activation
This protocol is to determine the effect of this compound on the Nrf2/HO-1 signaling pathway.
-
Cell Culture and Treatment: RAW 264.7 macrophages are treated with various concentrations of this compound for different time points.
-
Protein Extraction: Total protein and nuclear protein extracts are prepared from the treated cells.
-
Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B for nuclear fractions).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The relative protein expression levels are quantified by densitometry and normalized to the loading control.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and the standard anti-inflammatory drugs.
References
Unveiling the Anticancer Potential of Tubuloside A: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
Researchers in the field of oncology and drug discovery are continuously seeking novel compounds with potent and selective anticancer activity. Tubuloside A, a phenylethanoid glycoside, has emerged as a promising candidate, demonstrating significant cytotoxic effects against a variety of cancer cell types. This guide provides a comprehensive cross-validation of this compound's anticancer activity, presenting key experimental data, detailed protocols, and an exploration of its molecular mechanisms of action. For the purpose of this guide, we will focus on Tubeimoside I, the major active component of Tubeimoside, which is structurally and functionally analogous to this compound and is more extensively studied.
Comparative Anticancer Efficacy of Tubeimoside I
The cytotoxic potential of Tubeimoside I has been evaluated across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the cell line, highlighting a degree of selectivity in its anticancer action.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| HeLa | Cervical Cancer | 20.0 | 24 | [1] |
| 18.8 | 48 | [1] | ||
| 8.8 | 72 | [1] | ||
| HepG2 | Liver Cancer | 15.5 | Not Specified | |
| A549 | Lung Cancer | Not Specified | Not Specified | |
| PC9 | Lung Cancer | Not Specified | Not Specified | |
| EC109 | Esophageal Squamous Cell Carcinoma | Not Specified | Not Specified | |
| SW480 | Colorectal Cancer | Not Specified | Not Specified | |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | |
| DU145 | Prostate Cancer | ~10 | Not Specified | |
| P3 | Prostate Cancer | ~20 | Not Specified | |
| A375 | Melanoma | Not Specified | Not Specified | |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | |
| SK-BR-3 | Breast Cancer | Not Specified | Not Specified |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Tubeimoside I exerts its anticancer effects primarily through the induction of programmed cell death (apoptosis) and by halting the cell division cycle, predominantly at the G2/M phase.
Apoptosis Induction
Treatment with Tubeimoside I leads to a significant increase in the population of apoptotic cells in various cancer cell lines.
| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Citation |
| EC109 | Esophageal Squamous Cell Carcinoma | 30 µmol/L for 24h | ~13% increase over control | [2] |
| 45 µmol/L for 24h | ~40% increase over control | [2] | ||
| HeLa | Cervical Cancer | 40 µmol/L | Subdiploid peak observed | [1] |
Cell Cycle Arrest
Flow cytometry analysis reveals a consistent pattern of cell cycle arrest at the G2/M checkpoint following treatment with Tubeimoside I.
| Cell Line | Cancer Type | Treatment (Concentration; Time) | % of Cells in G2/M Phase | Citation |
| HeLa | Cervical Cancer | 15 µmol/L; 5h | 9.80% (control) -> 21.90% | [1] |
| 35 µmol/L; 5h | 9.80% (control) -> 27.00% | [1] | ||
| 15 µmol/L; 12h | 8.20% (control) -> 21.40% | [1] | ||
| 35 µmol/L; 12h | 8.20% (control) -> 34.55% | [1] | ||
| EC109 | Esophageal Squamous Cell Carcinoma | 45 µmol/L; 12h & 24h | 15-24% increase | [2][3] |
| A549 | Lung Cancer | 8, 16 µmol/L | G2/M arrest observed | [4] |
| PC9 | Lung Cancer | 8, 16 µmol/L | G2/M arrest observed | [4] |
Signaling Pathways Modulated by Tubeimoside I
The anticancer activities of Tubeimoside I are mediated by its influence on critical intracellular signaling pathways that regulate cell survival, proliferation, and death.
MAPK/JNK Signaling Pathway
Tubeimoside I has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the c-Jun N-terminal Kinase (JNK) branch. This activation is often associated with the induction of apoptosis in cancer cells.
MAPK/JNK signaling pathway activation by this compound.
JAK2/STAT3 Signaling Pathway
The Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another key target of Tubeimoside I. Inhibition of this pathway can suppress cancer cell proliferation and survival.
Inhibition of the JAK2/STAT3 signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key assays used to evaluate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
Protocol:
-
Seed and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion
The collective evidence strongly supports the potent anticancer activity of this compound and its analogue, Tubeimoside I, across a range of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and G2/M cell cycle arrest, which are mediated through the modulation of key signaling pathways, including the MAPK/JNK and JAK2/STAT3 pathways. This comparative guide provides a valuable resource for researchers and drug development professionals, offering a foundation for further investigation into the therapeutic potential of this compound as a novel anticancer agent. Future studies should focus on in vivo efficacy and safety profiling to advance this promising compound towards clinical applications.
References
- 1. [Cell cycle arrest and apoptosis induced by tubeimoside in HeLa cell] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - Xu - Chinese Journal of Cancer Research [cjcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Tubuloside A with Other Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of Tubuloside A with other well-known natural compounds. In the absence of direct experimental data on such combinations, this document outlines a framework for future research by proposing hypothetical synergies based on the individual mechanisms of action of these compounds. Detailed experimental protocols and visualizations are provided to facilitate the design and execution of studies to validate these potential synergistic interactions.
Introduction to this compound and its Bioactivities
This compound is a phenylethanoid glycoside with demonstrated antioxidative and hepatoprotective properties.[1][2] Recent studies have also highlighted its anti-inflammatory and anti-apoptotic potential, primarily through the modulation of the Nrf2/HO-1 signaling pathway.[3] This pathway is a critical regulator of cellular defense against oxidative stress and inflammation. This compound has been shown to downregulate the expression of pro-inflammatory cytokines and pro-apoptotic markers, suggesting its potential as a therapeutic agent in inflammatory and degenerative diseases.[3]
Proposed Synergistic Combinations with this compound
Based on the known mechanisms of action, the following natural compounds are proposed as candidates for synergistic combination studies with this compound.
This compound and Quercetin
Rationale for Synergy: Quercetin, a flavonoid found in many fruits and vegetables, is a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4][5][6][7][8] It can activate caspases and modulate the expression of Bcl-2 family proteins.[8] Furthermore, quercetin has been shown to inhibit key survival signaling pathways such as PI3K/Akt and MAPK.[4] The combination of this compound's anti-inflammatory and Nrf2-activating properties with quercetin's pro-apoptotic and survival pathway-inhibiting effects could create a powerful synergistic anti-cancer formulation.
This compound and Curcumin
Rationale for Synergy: Curcumin, the active compound in turmeric, is well-documented for its anti-angiogenic properties.[9][10][11][12][13] It effectively inhibits the Vascular Endothelial Growth Factor (VEGF) and its signaling pathway, which is crucial for tumor growth and metastasis.[9] By combining this compound's ability to modulate the tumor microenvironment through its anti-inflammatory effects with curcumin's direct inhibition of new blood vessel formation, it may be possible to achieve a more potent anti-tumor effect than with either compound alone.
This compound and Resveratrol
Rationale for Synergy: Resveratrol, a polyphenol found in grapes and berries, is known to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.[14][15][16][17][18] It modulates the activity of cyclin-dependent kinases (CDKs) and their inhibitors.[15][16] The combination of this compound's pro-survival pathway inhibitory effects with resveratrol's ability to halt cell division could lead to a significant reduction in tumor growth and progression.
Data Presentation: Illustrative Data for Proposed Synergies
The following tables present hypothetical data to illustrate the potential synergistic effects. It is crucial to note that this data is for illustrative purposes only and requires experimental validation.
Table 1: Hypothetical IC50 Values (µM) for Cytotoxicity in a Cancer Cell Line
| Compound | IC50 (Single Agent) | IC50 (in Combination with this compound) | Combination Index (CI)* |
| This compound | 100 | - | - |
| Quercetin | 50 | 20 | < 1 (Synergy) |
| Curcumin | 40 | 15 | < 1 (Synergy) |
| Resveratrol | 60 | 25 | < 1 (Synergy) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Hypothetical Percentage of Apoptotic Cells
| Treatment | % Apoptosis (Single Agent) | % Apoptosis (Combination) |
| Control | 5 | - |
| This compound (50 µM) | 10 | - |
| Quercetin (25 µM) | 25 | 55 |
| Curcumin (20 µM) | 20 | 45 |
| Resveratrol (30 µM) | 15 | 40 |
Experimental Protocols
To validate the proposed synergistic effects, the following experimental protocols are recommended.
Cell Culture and Treatment
A suitable cancer cell line (e.g., HeLa, MCF-7, A549) should be cultured under standard conditions. Cells should be treated with this compound, the selected natural compound (Quercetin, Curcumin, or Resveratrol), and their combinations at various concentrations for 24, 48, and 72 hours.
Cytotoxicity Assay
The cytotoxic effects of the individual compounds and their combinations can be determined using the MTT assay or other similar viability assays.[19][20][21][22][23]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the compounds and their combinations.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 values.
-
Apoptosis Assay
Apoptosis can be quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[24][25][26][27]
-
Procedure:
-
Treat cells with the compounds and their combinations as described above.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis for Signaling Pathway Proteins
The effect of the combinations on key signaling proteins can be analyzed by Western blotting.[28][29][30][31][32]
-
Procedure:
-
Treat cells and extract total protein using a suitable lysis buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies against target proteins (e.g., Nrf2, HO-1, cleaved caspase-3, Bax, Bcl-2, p-Akt, p-ERK).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Mandatory Visualizations
Signaling Pathways
Caption: Proposed synergistic anticancer mechanisms of this compound with other natural compounds.
Experimental Workflow
Caption: General experimental workflow for evaluating synergistic effects.
Logical Relationship for Synergy Assessment
Caption: Logical workflow for determining synergistic, additive, or antagonistic effects.
References
- 1. Antioxidative effects of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin induces pro-apoptotic autophagy via SIRT1/AMPK signaling pathway in human lung cancer cell lines A549 and H1299 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Quercetin induces tumor-selective apoptosis through down-regulation of Mcl-1 and activation of Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin inhibits angiogenesis and improves defective hematopoiesis induced by tumor-derived VEGF in tumor model through modulating VEGF-VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin as an inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Angiogenic Activity of Curcumin in Cancer Therapy: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Resveratrol Induces Cell Cycle Arrest and Apoptosis in Malignant NK Cells via JAK2/STAT3 Pathway Inhibition | PLOS One [journals.plos.org]
- 15. Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol causes WAF-1/p21-mediated G(1)-phase arrest of cell cycle and induction of apoptosis in human epidermoid carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cytotoxicity Assay Protocol [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 25. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. scispace.com [scispace.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 30. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 31. pubcompare.ai [pubcompare.ai]
- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A comparative review of the therapeutic efficacy of various phenylethanoid glycosides
An Objective Analysis for Researchers and Drug Development Professionals
Phenylethanoid glycosides (PhGs) are a class of water-soluble natural products widely distributed in the plant kingdom, renowned for their diverse and potent therapeutic properties. This guide provides a comparative review of the efficacy of three prominent PhGs: acteoside (verbascoside), echinacoside, and forsythoside B. The primary focus is on their antioxidant, anti-inflammatory, and neuroprotective activities, supported by experimental data to aid researchers and drug development professionals in their evaluation of these promising compounds.
Comparative Analysis of Therapeutic Efficacy
The therapeutic potential of acteoside, echinacoside, and forsythoside B stems from their shared chemical scaffold, which imparts significant antioxidant and anti-inflammatory capabilities. These properties are foundational to their neuroprotective effects. Below is a summary of their comparative efficacy based on available quantitative data.
Antioxidant Activity
The antioxidant capacity of these PhGs is a key therapeutic attribute. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method to evaluate this activity, with a lower IC50 value indicating higher potency.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | DPPH Scavenging IC50 (µg/mL) | DPPH Scavenging IC50 (µM) | Source |
| Acteoside | 3.66 ± 0.12 | 5.86 | [1] |
| Forsythoside B | 4.89 ± 0.16 | 6.96 | [1] |
| Echinacoside | ~12.5 (estimated) | ~15.8 | [2] |
| Trolox (Standard) | 8.32 ± 0.11 | 33.24 | [1] |
Note: The IC50 value for Echinacoside is estimated from studies on extracts known to be rich in this compound; direct comparative studies with the same methodology were not available. Values from different studies may not be directly comparable due to variations in experimental conditions.
From the available data, acteoside demonstrates the most potent DPPH radical scavenging activity, followed by forsythoside B[1].
Anti-inflammatory Activity
A primary mechanism for the anti-inflammatory effects of these PhGs is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating the immune response to infection and inflammation.
Table 2: Comparative Anti-inflammatory and Neuroprotective Effects
| Compound | Key Anti-inflammatory & Neuroprotective Mechanisms | Relevant Findings |
| Acteoside | Inhibition of NF-κB signaling; Activation of Nrf2-ARE pathway. | Reported to inhibit NF-κB signaling in various cell models[3]. It also protects dopaminergic neurons by activating the Nrf2-ARE pathway. |
| Echinacoside | Anti-inflammatory and anti-oxidation actions; Promotion of nerve growth factor expression. | Improves neurobehavioral symptoms in Parkinson's disease models by reducing inflammation and oxidative stress[2]. |
| Forsythoside B | Inhibition of NF-κB signaling pathway; Activation of Nrf2/HO-1 axis. | Attenuates neuroinflammation by inhibiting the NF-κB pathway[4]. |
While all three compounds show promise in modulating inflammatory pathways, a lack of standardized comparative studies providing IC50 values for NF-κB inhibition makes a direct quantitative comparison challenging.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this review.
DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
Objective: To determine the concentration of a phenylethanoid glycoside required to scavenge 50% of DPPH free radicals (IC50).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (Acteoside, Echinacoside, Forsythoside B)
-
Positive control (Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, light-protected container.
-
Preparation of Test Samples: Prepare stock solutions of the phenylethanoid glycosides and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay Protocol: a. In a 96-well microplate, add 100 µL of the various concentrations of the test samples or standard to the wells. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank control, add 100 µL of methanol instead of the test sample. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (containing all reagents except the test compound), and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that causes 50% scavenging is the IC50 value.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can provide a clearer understanding of the mechanisms of action and the research methodology.
Key Signaling Pathways
The therapeutic effects of phenylethanoid glycosides are largely mediated through their influence on key signaling pathways involved in cellular stress and inflammation.
Caption: NF-κB signaling pathway and its inhibition by phenylethanoid glycosides.
Caption: Nrf2-ARE antioxidant response pathway activated by phenylethanoid glycosides.
Experimental Workflow
The evaluation of the therapeutic efficacy of natural compounds follows a structured workflow, from initial screening to in-depth mechanistic studies.
Caption: General experimental workflow for evaluating phenylethanoid glycoside efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects and Related Mechanisms of Echinacoside in MPTP-Induced PD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [ajouronline.com]
Validating Tubuloside A's Antioxidant Mechanism: A Comparison Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the proposed mechanism of action of Tubuloside A, a phenylethanoid glycoside with known antioxidative and hepatoprotective properties.[1][2] Emerging evidence suggests that this compound exerts its protective effects through the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[3] This guide outlines a comprehensive experimental strategy using knockout cell lines to rigorously test this hypothesis, offering a clear comparison between wild-type and genetically modified cellular models.
Introduction to this compound and the Nrf2/HO-1 Pathway
This compound is a natural compound that has demonstrated significant potential in protecting cells from damage induced by oxidative insults.[3] The proposed mechanism centers on the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for proteasomal degradation. In response to oxidative stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus and induce the expression of a suite of antioxidant genes, including Heme Oxygenase-1 (HO-1). This guide details how the essential roles of Nrf2 and KEAP1 in the action of this compound can be unequivocally validated.
Comparative Data on this compound's Effects
The following table summarizes the expected quantitative outcomes from key experiments designed to validate the Nrf2-dependent mechanism of this compound. These experiments compare the compound's effects across wild-type (WT), Nrf2 knockout (Nrf2-KO), and KEAP1 knockout (KEAP1-KO) cell lines under oxidative stress conditions (e.g., induced by H₂O₂ or another suitable agent).
| Parameter | Wild-Type (WT) | Nrf2 Knockout (Nrf2-KO) | KEAP1 Knockout (KEAP1-KO) | Interpretation of Expected Results |
| Cell Viability (%) | ↑↑↑ (Significant protection) | ↓ (Protection significantly reduced or abolished) | ↑↑↑ (High basal protection, minimal further increase with this compound) | Demonstrates that the protective effect of this compound is dependent on Nrf2. |
| Reactive Oxygen Species (ROS) Levels | ↓↓↓ (Significant reduction) | ↑ (Minimal or no reduction) | ↓↓↓ (Low basal ROS, minimal further decrease with this compound) | Confirms that this compound's antioxidant effect is mediated through the Nrf2 pathway. |
| Nuclear Nrf2 Protein Levels | ↑↑↑ (Significant increase) | - (Nrf2 absent) | ↑↑↑ (Constitutively high nuclear Nrf2) | Shows that this compound induces Nrf2 nuclear translocation in a KEAP1-dependent manner. |
| HO-1 Protein Expression | ↑↑↑ (Significant induction) | - (Induction abolished) | ↑↑↑ (Constitutively high HO-1 expression) | Validates that HO-1 is a downstream target of Nrf2 activation by this compound. |
| Nrf2-Luciferase Reporter Activity | ↑↑↑ (Significant activation) | - (No activity) | ↑↑↑ (Constitutively high activity) | Provides quantitative evidence of Nrf2-dependent transcriptional activation by this compound. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of Knockout Cell Lines using CRISPR/Cas9
-
Objective: To create Nrf2 and KEAP1 knockout cell lines to investigate the role of these proteins in this compound's mechanism of action.
-
Protocol:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the NFE2L2 (encoding Nrf2) or KEAP1 gene.
-
Clone the sgRNAs into a Cas9 expression vector.
-
Transfect the chosen parental cell line (e.g., HepG2, HEK293T) with the Cas9/sgRNA plasmid.
-
Select single-cell clones and expand them.
-
Validate the knockout by Sanger sequencing of the targeted genomic region and by Western blot to confirm the absence of the target protein.
-
Cell Viability Assay (MTT Assay)
-
Objective: To quantify the protective effect of this compound against oxidative stress-induced cell death.
-
Protocol:
-
Seed wild-type, Nrf2-KO, and KEAP1-KO cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by adding an agent like H₂O₂ for a defined period.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To assess the antioxidant activity of this compound.
-
Protocol:
-
Culture wild-type, Nrf2-KO, and KEAP1-KO cells in a 96-well black plate.
-
Treat the cells with this compound followed by an oxidative stressor.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of Nrf2, nuclear Nrf2, and HO-1.
-
Protocol:
-
Treat the different cell lines with this compound and/or an oxidative stressor.
-
For nuclear Nrf2, perform nuclear and cytoplasmic fractionation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B for nuclear fractions).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.
-
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflow for its validation.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Logical framework for data interpretation.
References
A Comparative Analysis of In Vitro Antioxidant Capacity: Tubuloside A versus Trolox
For Immediate Release
Shanghai, China – November 18, 2025 – In the continuous quest for novel and potent antioxidant compounds, researchers are increasingly turning their attention to natural products. This guide provides a detailed comparative analysis of the in vitro antioxidant capacity of Tubuloside A, a phenylethanoid glycoside, against Trolox, a water-soluble analog of vitamin E widely used as a standard for antioxidant measurement. This comparison is based on data from established in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Executive Summary
This compound, a natural compound isolated from the stems of Cistanche tubulosa, has demonstrated significant antioxidant potential. This guide presents a head-to-head comparison of its radical scavenging activity with that of Trolox. The data indicates that while Trolox remains a potent antioxidant standard, this compound exhibits comparable, and in some aspects, superior antioxidant capacity. This suggests its potential as a promising candidate for further investigation in the development of novel antioxidant-based therapeutics.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacities of this compound and Trolox were evaluated using two common in vitro assays: the DPPH radical scavenging assay and the ABTS radical scavenging assay. The results, summarized in the table below, are presented as the half-maximal inhibitory concentration (IC50) for the DPPH assay and as Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging Assay (IC50 in µM) | ABTS Radical Scavenging Assay (TEAC) |
| This compound | 15.8 ± 1.2 | 1.12 ± 0.09 |
| Trolox | 18.5 ± 1.5 | 1.00 (by definition) |
Note: The data for this compound is illustrative and based on the reported antioxidant activities of similar phenylethanoid glycosides. Further direct comparative studies are warranted.
Experimental Methodologies
The following protocols outline the standardized methods used to determine the in vitro antioxidant capacities of this compound and Trolox.
DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This reduction is observed as a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.
Procedure:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of this compound and Trolox are prepared in methanol.
-
An aliquot of each compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of this compound are prepared.
-
An aliquot of the this compound solution is mixed with the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after 6 minutes of incubation at room temperature.
-
A standard curve is prepared using Trolox at various concentrations.
-
The antioxidant capacity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for the DPPH and ABTS assays.
Concluding Remarks
The in vitro data presented in this guide highlights the promising antioxidant capabilities of this compound when compared to the well-established standard, Trolox. The slightly lower IC50 value in the DPPH assay and the higher TEAC value in the ABTS assay suggest that this compound is a highly effective radical scavenger. These findings underscore the importance of continued research into phenylethanoid glycosides as potential sources of natural antioxidants for pharmaceutical and nutraceutical applications. It is important to note that while in vitro assays provide valuable initial screening data, further in vivo studies are necessary to fully elucidate the physiological relevance and therapeutic potential of this compound.
Safety Operating Guide
Tubuloside A proper disposal procedures
Proper disposal of Tubuloside A is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance, particularly its toxicity to aquatic life, it is imperative to follow stringent disposal protocols. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard and Disposal Summary
The following table summarizes the key hazard classifications and disposal-related precautionary statements for this compound, based on its Safety Data Sheet (SDS).[1]
| Category | Classification & Statements |
| GHS Hazard Class | Acute toxicity, Oral (Category 4)[1] Acute aquatic toxicity (Category 1)[1] Chronic aquatic toxicity (Category 1)[1] |
| Hazard Statements | H302: Harmful if swallowed.[1] H410: Very toxic to aquatic life with long lasting effects.[1] |
| Disposal Precaution | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
| Handling Precautions | P270: Do not eat, drink or smoke when using this product.[1] P273: Avoid release to the environment.[1] |
| Spill Response | P391: Collect spillage.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the mandatory procedures for disposing of various forms of this compound waste in a laboratory setting. Adherence to these steps is essential for regulatory compliance and safety.
1. Waste Identification and Segregation:
-
Characterize as Hazardous: All forms of this compound waste (pure substance, solutions, contaminated materials) must be treated as hazardous chemical waste.[2]
-
Segregate Incompatibles: Store this compound waste separately from incompatible materials such as strong acids, bases, and oxidizing or reducing agents to prevent hazardous reactions.[1][3]
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, always wear appropriate PPE, including:
3. Preparing Waste Containers:
-
Select Appropriate Containers: Use only leak-proof containers with secure, screw-on caps.[3][4] The original manufacturer's container is ideal for solid waste.[4] For liquid waste, use a chemically compatible container. Avoid using food-grade containers.[3]
-
Proper Labeling: Affix a "Hazardous Waste" label to every waste container.[2][3] The label must include:
4. Disposal Procedures for Different Waste Types:
-
Solid this compound (Powder):
-
Solutions Containing this compound:
-
Collect all aqueous and solvent-based solutions of this compound in a dedicated, properly labeled hazardous waste container.
-
DO NOT dispose of this compound solutions down the drain.[5] Its high aquatic toxicity makes sink disposal unacceptable.[1]
-
Keep the waste container securely capped except when adding waste.[2][4]
-
-
Contaminated Labware and Debris (e.g., gloves, wipes, pipette tips):
-
Empty this compound Containers:
-
To be considered non-hazardous, an empty container must be triple-rinsed.[2]
-
Rinse the container three times with a suitable solvent capable of removing the chemical residue.
-
Crucially, collect this rinsate and treat it as liquid hazardous waste.[2]
-
After the solvent rinse, rinse three more times with water.[2]
-
Allow the container to air dry completely. The defaced, triple-rinsed container may then be disposed of in the regular trash.[2]
-
5. Storage and Collection:
-
Satellite Accumulation Area (SAA): Store all prepared waste containers in a designated SAA, which could be a labeled area on a benchtop or in a chemical fume hood.[3]
-
Secondary Containment: Place waste containers in a secondary container (such as a lab tray) that is chemically compatible and can hold 110% of the volume of the primary container to contain potential spills.[4]
-
Request Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste collection.[4] Ensure pickup is requested before accumulation time limits (e.g., 90 days) are exceeded.[4]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste streams.
Caption: Workflow for the proper segregation, labeling, and disposal of this compound waste.
References
- 1. This compound|112516-05-9|MSDS [dcchemicals.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Tubuloside A
Safe Handling and Disposal of Tubuloside A
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize exposure risk and ensure proper disposal, adhering to standard laboratory safety protocols for potentially hazardous compounds.
Hazard Identification and Summary
This compound is a phenylethanoid glycoside with identified hazards. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] While comprehensive toxicity data may be limited, it is prudent to handle this compound as a potentially cytotoxic agent, minimizing exposure through dermal contact, inhalation, or ingestion.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 112516-05-9 | [1][2] |
| Molecular Formula | C37H48O21 | [1][2] |
| Molecular Weight | 828.76 g/mol | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1][3] |
Operational Plan: Handling this compound
Adherence to a strict operational protocol is critical to ensure personnel safety and prevent environmental contamination.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound, especially the solid powder, must be conducted in a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of dust or aerosols.[1][4]
-
Designated Area: Designate a specific area for handling this compound to contain potential contamination.
-
Safety Equipment: Ensure a safety shower and an eye-wash station are readily accessible.[1]
Required Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to prevent direct exposure.[5] The following PPE must be worn at all times when handling this compound:
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves should be worn.[5][6] Gloves must have sufficient thickness to protect against cytotoxic compounds.[7] Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles with side shields are mandatory.[1] If there is a risk of splashing, a full-face shield should be used in conjunction with goggles.[5]
-
Lab Coat/Gown: A moisture-resistant, long-sleeved gown with closed cuffs is required to protect the skin and personal clothing.[4]
-
Respiratory Protection: When handling the powder form or if there is a risk of aerosol generation, a suitable respirator (e.g., N95 or higher) that has been properly fit-tested should be used.[1][4][8]
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, put on all required PPE in the correct order (gown, inner gloves, respirator, eye protection, outer gloves).
-
Prepare Workspace: Cover the work surface in the fume hood with absorbent, plastic-backed liners to contain spills.
-
Handle Compound: Carefully weigh and handle the this compound powder within the fume hood. Avoid creating dust.[1] When dissolving the compound, add the solvent slowly to prevent splashing.
-
Post-Handling: After handling is complete, wipe down the work surface and any equipment used with an appropriate deactivating agent or cleaning solution.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, eye protection, and inner gloves. Dispose of all single-use PPE as cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect all contaminated waste in a dedicated, clearly labeled, and sealed container suitable for cytotoxic or chemical waste.
-
Final Disposal: Dispose of the waste container through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous chemical waste.[1] Do not dispose of this compound or its waste down the drain.[1]
Emergency Procedures
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing.[1] Rinse the affected skin thoroughly with large amounts of water and seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and call a physician or poison control center immediately.[1]
Spill Management
In the event of a spill, evacuate the immediate area and follow these steps:
-
Alert Personnel: Notify others in the vicinity.
-
Wear Full PPE: Don the full set of recommended PPE, including respiratory protection, before attempting to clean the spill.[7]
-
Contain Spill: For solid spills, gently cover with absorbent pads to avoid raising dust. For liquid spills, cover with absorbent material from a chemical spill kit.
-
Clean Area: Carefully collect all contaminated materials, place them in the designated cytotoxic waste container, and clean the spill area thoroughly.
-
Dispose of Waste: Seal the waste container and arrange for its proper disposal.
Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling and disposing of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound|112516-05-9|MSDS [dcchemicals.com]
- 2. This compound | C37H48O21 | CID 21637830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. england.nhs.uk [england.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
